BMS-1166-N-piperidine-COOH
Descripción
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Propiedades
IUPAC Name |
1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35ClN2O6/c1-24-28(8-5-9-30(24)27-11-12-33-36(18-27)44-15-14-43-33)23-46-35-19-34(45-22-26-7-4-6-25(16-26)20-39)29(17-31(35)38)21-40-13-3-2-10-32(40)37(41)42/h4-9,11-12,16-19,32H,2-3,10,13-15,21-23H2,1H3,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELGDHKISWTSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-1166-N-piperidine-COOH in PROTAC-mediated PD-L1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of BMS-1166-N-piperidine-COOH as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Programmed Death-Ligand 1 (PD-L1). This document details the core scientific principles, experimental validation, and methodologies associated with a notable PD-L1 degrader, "PROTAC PD-1/PD-L1 degrader-1," synthesized using the this compound moiety. The guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, immunology, and drug discovery.
Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecules
The interaction between Programmed Death-1 (PD-1) on T-cells and its ligand, PD-L1, on tumor cells is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. While monoclonal antibodies have demonstrated significant clinical success in blocking this interaction, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction.[1] Building upon this, the strategic use of BMS-1166 as a targeting moiety in PROTACs represents a novel therapeutic modality aimed at not just inhibiting, but eliminating the PD-L1 protein.
This compound is a derivative of BMS-1166 functionalized with a carboxylic acid on a piperidine ring. This functional group serves as a chemical handle for its conjugation to a linker and an E3 ligase ligand, forming a heterobifunctional PROTAC. This guide focuses on the mechanism and properties of a specific PROTAC, referred to as "PROTAC PD-1/PD-L1 degrader-1" or "P22" in scientific literature, which utilizes the BMS-1166 scaffold.[2][3]
Core Mechanism of Action
The fundamental mechanism of action of PROTACs derived from this compound involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade PD-L1.
Dual-Binding and Ternary Complex Formation
The PROTAC molecule, exemplified by "PROTAC PD-1/PD-L1 degrader-1," is a chimeric molecule with three key components:
-
A PD-L1 Ligand: The BMS-1166 moiety, derived from this compound, serves as the warhead that specifically binds to the PD-L1 protein.
-
An E3 Ligase Ligand: This component recruits a specific E3 ubiquitin ligase. In the case of "PROTAC PD-1/PD-L1 degrader-1," a pomalidomide-based ligand is used to recruit the Cereblon (CRBN) E3 ligase.[2][4]
-
A Linker: A chemical linker connects the PD-L1 ligand and the E3 ligase ligand, providing the appropriate length and flexibility for the formation of a stable ternary complex between PD-L1 and the E3 ligase.
The PROTAC's ability to simultaneously bind to both PD-L1 and the E3 ligase is the cornerstone of its mechanism.
Ubiquitination and Proteasomal Degradation
Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the PD-L1 protein. This polyubiquitination serves as a molecular flag, marking PD-L1 for recognition and subsequent degradation by the 26S proteasome. A notable finding for "PROTAC PD-1/PD-L1 degrader-1" is that its degradation of PD-L1 also involves the lysosomal pathway.[2][3][4]
The catalytic nature of this process is a key advantage of PROTACs. After inducing the degradation of one PD-L1 molecule, the PROTAC is released and can engage another PD-L1 molecule, leading to the degradation of multiple target proteins by a single PROTAC molecule.
Quantitative Data and Efficacy
The efficacy of this compound-derived PROTACs is evaluated through various biochemical and cell-based assays.
Inhibition of PD-1/PD-L1 Interaction
The ability of the PROTAC to interfere with the PD-1/PD-L1 interaction is a primary measure of its on-target activity.
| Compound | Assay | IC50 (nM) |
| BMS-1166 | HTRF | 1.4[1] |
| PROTAC PD-1/PD-L1 degrader-1 (P22) | HTRF | 39.2[2][4] |
In Vitro Degradation of PD-L1
The hallmark of a PROTAC is its ability to reduce the cellular levels of the target protein.
| Compound | Cell Line | Concentration (µM) | Degradation (%) | Time (h) |
| PROTAC PD-1/PD-L1 degrader-1 (P22) | MDA-MB-231 | 1 | 21 | 24[4] |
| PROTAC PD-1/PD-L1 degrader-1 (P22) | MDA-MB-231 | 10 | 35 | 24[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound-based PROTACs.
Synthesis of PROTAC PD-1/PD-L1 degrader-1
The synthesis involves a multi-step process, beginning with the functionalization of BMS-1166 to yield this compound. This is followed by the attachment of a linker and subsequent conjugation with the E3 ligase ligand. A representative synthetic scheme is outlined in the work by Cheng et al. (2020).[2]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is employed to quantify the inhibition of the PD-1/PD-L1 interaction.
-
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., terbium cryptate) conjugated to an anti-tag antibody recognizing tagged PD-1 and an acceptor fluorophore (e.g., d2) conjugated to an anti-tag antibody for tagged PD-L1. Inhibition of the PD-1/PD-L1 interaction by the PROTAC leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Dispense serial dilutions of the PROTAC into a low-volume 384-well plate.
-
Add recombinant tagged human PD-1 and PD-L1 proteins.
-
Add the HTRF detection reagents (anti-tag antibodies conjugated to the FRET pair).
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Read the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and plot against the PROTAC concentration to determine the IC50 value.
-
Western Blot Analysis for PD-L1 Degradation
This cell-based assay is used to visualize and quantify the reduction in cellular PD-L1 protein levels.
-
Protocol Outline:
-
Culture a PD-L1 expressing cancer cell line (e.g., MDA-MB-231) to an appropriate confluency.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against PD-L1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the percentage of PD-L1 degradation relative to the vehicle control.
-
Conclusion and Future Directions
This compound is a versatile chemical entity that enables the creation of potent PROTACs for the targeted degradation of PD-L1. The resulting PROTACs, such as "PROTAC PD-1/PD-L1 degrader-1," have demonstrated a dual mechanism of action by not only inhibiting the PD-1/PD-L1 interaction but also by inducing the degradation of the PD-L1 protein. While the initial findings show moderate degradation efficiency, they provide a strong foundation for the further optimization of linker design and E3 ligase selection to enhance the potency and efficacy of this class of molecules. Future research should focus on improving the degradation kinetics, evaluating in vivo efficacy and safety profiles, and exploring the potential for synergistic combinations with other anti-cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]
The Role of BMS-1166-N-piperidine-COOH in PROTACs: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide delves into the specific role of BMS-1166-N-piperidine-COOH as a critical component in the development of PROTACs targeting the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1).
BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, a key pathway that tumors exploit to evade the immune system. By blocking this interaction, BMS-1166 can restore T-cell activity against cancer cells. The derivative, this compound, has been strategically functionalized to serve as the "warhead" or target-binding ligand in a PROTAC, enabling the targeted degradation of PD-L1. This approach offers a potential advantage over simple inhibition by physically removing the PD-L1 protein, which could lead to a more durable therapeutic response.
Core Component: this compound
This compound is a derivative of the PD-1/PD-L1 interaction inhibitor BMS-1166. The parent compound, BMS-1166, exhibits a high binding affinity for PD-L1, with a reported IC50 of 1.4 nM.[2] The "N-piperidine-COOH" modification provides a crucial attachment point for a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase. This modular design allows for the incorporation of the potent PD-L1-binding properties of BMS-1166 into a PROTAC construct.
The primary role of the this compound moiety within a PROTAC is to selectively bind to the PD-L1 protein. This binding event is the first step in the formation of a ternary complex, which also includes the PROTAC and an E3 ubiquitin ligase. Once this complex is formed, the E3 ligase ubiquitinates PD-L1, marking it for degradation by the proteasome.
Quantitative Data Summary
The following table summarizes the key quantitative data for a PROTAC incorporating a BMS-1166 derivative, referred to as PROTAC PD-1/PD-L1 degrader-1. This PROTAC was developed by conjugating a BMS-1166-based moiety to an E3 ligase ligand via a linker.
| Compound/Molecule | Target | Assay Type | Key Metric | Value | Reference |
| BMS-1166 | PD-1/PD-L1 Interaction | HTRF Binding Assay | IC50 | 1.4 nM | [2] |
| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | PD-1/PD-L1 Interaction | HTRF Binding Assay | IC50 | 39.2 nM | [3][4][5][6] |
Note: At present, specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for PROTACs explicitly using this compound are not widely available in the public domain and would be a key focus of further research in this area.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of PD-L1 Signaling Pathway
Caption: PROTAC-mediated degradation of PD-L1 restores T-cell activation.
Experimental Workflow for Evaluating PD-L1 PROTACs
Caption: Workflow for the preclinical evaluation of PD-L1 PROTACs.
Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol is adapted from standard methodologies for assessing the inhibition of the PD-1/PD-L1 interaction.[7][8]
-
Objective: To determine the IC50 value of the PROTAC for inhibiting the binding of PD-1 to PD-L1.
-
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with a FLAG-tag)
-
Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)
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Anti-FLAG-tag antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
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384-well low-volume white plates
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Test PROTAC and control compounds
-
-
Procedure:
-
Prepare serial dilutions of the test PROTAC and control compounds in the assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (donor and acceptor antibodies).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the values against the compound concentration to determine the IC50.
-
2. Western Blot for PROTAC-Induced PD-L1 Degradation
This protocol provides a general framework for assessing the degradation of a target protein by a PROTAC.[9][10]
-
Objective: To determine the degradation of PD-L1 in a dose- and time-dependent manner and to calculate the DC50 and Dmax.
-
Materials:
-
Cancer cell line expressing PD-L1 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed the PD-L1-expressing cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC or vehicle control for various time points (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-PD-L1 and anti-loading control) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the PD-L1 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Conclusion
This compound serves as a high-affinity warhead for the development of PROTACs aimed at the targeted degradation of PD-L1. This innovative approach leverages the potent inhibitory activity of the parent BMS-1166 molecule and repurposes it for protein elimination. The successful creation of such PROTACs has the potential to offer a more profound and lasting therapeutic effect in cancer immunotherapy compared to traditional small molecule inhibitors. Further research is warranted to fully elucidate the degradation kinetics and in vivo efficacy of PROTACs based on this promising scaffold.
References
- 1. frontiersin.org [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]
- 6. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride - Immunomart [immunomart.com]
- 7. revvity.com [revvity.com]
- 8. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to BMS-1166-N-piperidine-COOH: A Ligand for Targeted PD-L1 Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BMS-1166-N-piperidine-COOH, a derivative of the potent PD-1/PD-L1 interaction inhibitor, BMS-1166. It details the mechanism of action, key quantitative data, and experimental protocols relevant to its function as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer immunotherapy.
Introduction to the PD-1/PD-L1 Axis and Inhibition
The Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), form a critical immune checkpoint pathway. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune destruction. Blocking this interaction has been a revolutionary strategy in cancer treatment. While monoclonal antibodies have been the standard, small molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration.
BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2] this compound is a functionalized derivative of BMS-1166, designed specifically to serve as the target-binding moiety in PROTACs.[1][3] These PROTACs co-opt the cell's natural protein disposal machinery to specifically degrade the PD-L1 protein, offering a novel therapeutic modality beyond simple inhibition.
Mechanism of Action
The functional mechanism of this compound is best understood by first examining its parent compound and then its role within a PROTAC construct.
2.1. BMS-1166: The Parent Inhibitor
BMS-1166 directly disrupts the PD-1/PD-L1 interaction.[4] Studies have revealed two primary mechanisms for its inhibitory action:
-
Induction of PD-L1 Dimerization: Nuclear Magnetic Resonance (NMR) analysis suggests that BMS-1166 promotes the formation of PD-L1 dimers, which sterically hinders the binding of PD-1.[4][5]
-
Blockade of ER Export: BMS-1166 has been shown to block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[6] This prevents the proper glycosylation and maturation of the PD-L1 protein, rendering it unable to effectively interact with the PD-1 receptor on the cell surface.[6]
2.2. This compound: The PROTAC Moiety
This compound is engineered to be conjugated via a linker to a ligand that binds an E3 ubiquitin ligase.[7] The resulting heterobifunctional molecule, a PROTAC, can then simultaneously bind to both PD-L1 and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the PD-L1 protein with ubiquitin. The polyubiquitinated PD-L1 is then recognized and degraded by the proteasome.[7][8] This approach eliminates the target protein rather than merely blocking its function.
Figure 1: PROTAC mechanism using this compound.
Quantitative Data
The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50). The data highlights the high potency of the parent compound and the successful translation of this activity into a PROTAC degrader.
| Compound/Molecule | Assay Type | Target Interaction | IC50 Value | Reference |
| BMS-1166 | HTRF Binding Assay | PD-1/PD-L1 | 1.4 nM | [2][3] |
| PROTAC PD-1/PD-L1 degrader-1 | HTRF Binding Assay | PD-1/PD-L1 | 39.2 nM | [9][8][10][11] |
Note: PROTAC PD-1/PD-L1 degrader-1 is synthesized using a derivative of this compound.
Experimental Protocols
The characterization of these compounds involves a combination of biochemical and cell-based assays.
4.1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This is a common in vitro assay used to quantify the inhibition of the PD-1/PD-L1 interaction.[2][6]
Principle: The assay measures the proximity of two molecules labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor pair. When PD-1 and PD-L1 interact, the donor (e.g., Europium cryptate-labeled anti-tag antibody) and acceptor (e.g., d2-labeled PD-L1) are brought close, generating a FRET signal. An inhibitor like BMS-1166 will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins are used. One protein is tagged (e.g., with His-tag) and the other is labeled with an acceptor fluorophore (e.g., d2). An antibody against the tag is labeled with the donor fluorophore (e.g., Europium cryptate).
-
Assay Execution:
-
The inhibitor (BMS-1166 or its derivatives) is serially diluted in an assay plate.
-
Tagged PD-1 and labeled PD-L1 proteins are added to the wells.
-
The donor-labeled antibody is added.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
-
Signal Detection: The plate is read on a compatible plate reader that excites the donor and measures emission from both the donor and acceptor. The ratio of the two emission signals is calculated to determine the FRET signal.
-
Data Analysis: The FRET signal is plotted against the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.
Figure 2: Workflow for a typical HTRF binding assay.
4.2. Cell-Based PD-1/PD-L1 Interaction Assay
This assay validates the inhibitor's activity in a more physiologically relevant context.[6]
Principle: Coculturing PD-L1-expressing cells (e.g., engineered cancer cells) with PD-1-expressing cells (e.g., Jurkat T-cells) induces the degradation of the PD-1 protein.[6] An effective inhibitor will block the PD-L1/PD-1 interaction, thereby preventing this degradation.
Methodology:
-
Cell Culture: Maintain two cell lines: a cancer cell line engineered to stably express high levels of PD-L1, and a T-cell line expressing PD-1.
-
Treatment: Treat the PD-L1 expressing cells with various concentrations of the inhibitor (e.g., BMS-1166) for a specified period.
-
Coculture: Add the PD-1 expressing T-cells to the culture of treated PD-L1 cells and incubate for several hours.
-
Cell Lysis and Analysis: Collect the cells, lyse them, and analyze the protein levels of PD-1 via Western Blot.
-
Data Interpretation: A dose-dependent prevention of PD-1 degradation in the presence of the inhibitor confirms its ability to block the PD-L1/PD-1 interaction in a cellular environment.
Figure 3: Inhibition of the PD-1/PD-L1 signaling pathway.
Conclusion
This compound represents a key chemical tool in the evolution of cancer immunotherapy. As the PD-L1 binding component derived from the highly potent inhibitor BMS-1166, it enables the design and synthesis of PROTACs capable of inducing the targeted degradation of PD-L1. This shifts the therapeutic paradigm from simple blockade to outright elimination of the immunosuppressive ligand. The data and protocols summarized herein provide a foundational guide for researchers and drug developers working to harness this powerful technology for the next generation of cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ureiko-chem.com [ureiko-chem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]
- 11. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]
A Technical Guide to BMS-1166-N-piperidine-COOH for Targeted Protein Degradation of PD-L1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-1166-N-piperidine-COOH, a critical chemical moiety used in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Programmed Death-Ligand 1 (PD-L1). This document outlines the mechanism of action, quantitative performance data, and detailed experimental protocols for the synthesis and evaluation of PD-L1 degrading PROTACs utilizing this compound.
Introduction: Targeting PD-L1 with PROTACs
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed on tumor cells. Its interaction with the PD-1 receptor on T-cells suppresses the anti-tumor immune response, allowing cancer cells to evade destruction.[1] While monoclonal antibodies that block this interaction have shown clinical success, small-molecule approaches, including targeted protein degradation, offer potential advantages such as improved tumor penetration and the ability to eliminate the protein scaffold entirely.[2][3]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. They consist of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound serves as a derivative of the potent PD-L1 inhibitor, BMS-1166, acting as the warhead in PROTACs designed to degrade PD-L1.[4]
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the PD-L1 protein and an E3 ubiquitin ligase. The specific PROTAC, PROTAC PD-1/PD-L1 degrader-1 (also referred to as P22 or HY-131183), utilizes a pomalidomide ligand to recruit the Cereblon (CRBN) E3 ligase.[1] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin to the PD-L1 protein.
Interestingly, unlike many PROTACs that induce proteasome-dependent degradation, studies have shown that this class of PD-L1 degraders mediates protein reduction in a lysosome-dependent manner .[1] This degradation of PD-L1 removes it from the cell surface, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor immunity.
References
- 1. Post-translational regulations of PD-L1/PD-1: Mechanisms and opportunities for combined immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies targeting PD-L1 expression and associated opportunities for cancer combination therapy [thno.org]
- 3. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In-Vitro Activity of BMS-1166 and its Derivatives
This technical guide provides a comprehensive overview of the in-vitro activity of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the compound's mechanism of action.
Introduction and Mechanism of Action
BMS-1166 is a small-molecule inhibitor that disrupts the PD-1/PD-L1 signaling axis, a critical pathway that cancer cells exploit to evade the immune system. By blocking this interaction, BMS-1166 can restore T-cell activity against tumors.[1][2] The derivative, BMS-1166-N-piperidine-COOH, is a functionalized version of the parent compound, designed as a moiety to be incorporated into Proteolysis Targeting Chimeras (PROTACs).[3][4] This modification allows it to be linked to an E3 ligase ligand, creating a molecule capable of inducing the degradation of the PD-L1 protein.[3][4]
The in-vitro mechanism of action for BMS-1166 is multifaceted, involving two primary strategies:
-
Induced Dimerization of PD-L1: Unlike therapeutic antibodies, BMS-1166 binds to the surface of PD-L1 and induces its dimerization.[5][6][] This induced dimer physically obstructs the binding site for PD-1, thereby preventing the formation of the inhibitory PD-1/PD-L1 complex.[6]
-
Inhibition of PD-L1 Glycosylation and Trafficking: A unique cellular mechanism of BMS-1166 involves the disruption of PD-L1 maturation. It partially and specifically inhibits the N-glycosylation of PD-L1, which is essential for its stability and interaction with PD-1.[][8] By blocking the export of under-glycosylated PD-L1 from the Endoplasmic Reticulum (ER) to the Golgi apparatus, BMS-1166 leads to the accumulation of immature PD-L1 in the ER, functionally inactivating it.[][9][10]
Quantitative In-Vitro Activity Data
The potency of BMS-1166 has been quantified across various in-vitro assays. The data highlights a significant difference in activity between biochemical and cell-based assays, a common observation for small-molecule inhibitors of protein-protein interactions.
| Assay Type | Parameter | Value | Notes |
| Homogenous Time-Resolved Fluorescence (HTRF) | IC₅₀ | 1.4 nM | Measures direct inhibition of the PD-1/PD-L1 protein-protein interaction.[1][5][9][11] |
| Cell-Based Co-Culture Assay | IC₅₀ | 276 nM | Jurkat cells (expressing PD-1) co-cultured with CHO cells (expressing PD-L1).[12] |
| T-Cell Activation Assay | EC₅₀ | Low Nanomolar | Measures the restoration of T-cell activity in the presence of PD-L1.[6] |
| PROTAC Degrader Activity | IC₅₀ | 39.2 nM | Activity of a PROTAC synthesized using a BMS-1166 derivative.[13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to characterize the in-vitro activity of BMS-1166.
3.1. Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay This assay is used to quantify the direct disruption of the PD-1 and PD-L1 protein interaction in a cell-free system.
-
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665).
-
Methodology: Recombinant human PD-1 and PD-L1 proteins are tagged with the donor and acceptor fluorophores, respectively. When the proteins interact, the fluorophores are brought into proximity, generating a FRET signal. BMS-1166 is titrated into the reaction, and the reduction in the FRET signal is measured, from which an IC₅₀ value is calculated. Bristol-Myers Squibb first utilized this assay to identify potent inhibitors, including BMS-1166.[9]
3.2. Cellular Co-Culture Assays These assays evaluate the ability of BMS-1166 to functionally reverse PD-L1-mediated immune suppression.
-
Principle: An effector T-cell line is co-cultured with a target cell line that expresses PD-L1. The engagement of PD-1 on the T-cells with PD-L1 on the target cells inhibits T-cell activation.
-
Methodology: A common system uses Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter (Jurkat/PD-1/NFAT-luc).[9] These are co-cultured with a cell line overexpressing PD-L1, such as PC9 or CHO cells.[9][10] In the absence of an inhibitor, T-cell activation is suppressed. Upon addition of BMS-1166, the PD-1/PD-L1 interaction is blocked, T-cell activation is restored, and luciferase expression increases, which can be quantified to determine functional potency.[9]
3.3. PD-L1 Glycosylation and Localization Assays These experiments elucidate the specific cellular mechanism of BMS-1166 on PD-L1 maturation.
-
Western Blotting: PC9/PD-L1 cells are treated with BMS-1166. Cell lysates are then treated with enzymes like PNGase F to remove N-linked glycans. Changes in the molecular weight of PD-L1 on the blot, compared to untreated and control-treated cells (e.g., with tunicamycin), reveal the impact on glycosylation.[9]
-
Immunocytochemical Staining: Cells expressing PD-L1 are treated with BMS-1166 and then stained with antibodies against PD-L1 and markers for cellular compartments like the ER and Golgi. Confocal microscopy is used to visualize the subcellular localization of PD-L1, demonstrating its accumulation in the ER upon treatment.[9][10]
3.4. Surface Plasmon Resonance (SPR) SPR is a label-free technique used to measure real-time binding interactions and can be adapted to determine blockade rates.
-
Principle: The assay measures changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate.
-
Methodology: Recombinant PD-1 is immobilized on the sensor chip. A solution containing PD-L1 is flowed over the surface, and the binding is measured. To determine the inhibitory effect, PD-L1 is pre-incubated with various concentrations of BMS-1166 before being flowed over the chip. The reduction in PD-L1 binding to the immobilized PD-1 is used to calculate the IC₅₀.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medsci.org [medsci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]
The Dawn of Oral Immuno-Oncology: A Technical Deep Dive into the Discovery and Development of BMS-1166 and Its Progeny
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. Monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), have demonstrated remarkable clinical efficacy. However, the development of orally bioavailable small molecules that can modulate this pathway represents a paradigm shift, offering potential advantages in terms of administration, tissue penetration, and management of immune-related adverse events. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and development of BMS-1166, a pioneering small-molecule inhibitor of the PD-1/PD-L1 interaction, and its derivatives.
A Novel Mechanism of Action: Induced Dimerization of PD-L1
BMS-1166 and its analogues operate through a unique mechanism distinct from that of therapeutic antibodies. Instead of sterically hindering the PD-1/PD-L1 binding interface, these small molecules bind to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change in PD-L1, promoting its dimerization. The resulting PD-L1 dimer occludes the PD-1 binding site, effectively preventing its engagement with the PD-1 receptor on T cells and thereby abrogating the downstream inhibitory signaling cascade.[1][2] This novel mechanism of action has paved the way for the rational design of a new class of immuno-oncology agents.
A secondary mechanism of action for BMS-1166 has also been elucidated. It has been shown to partially and specifically inhibit the glycosylation of PD-L1, leading to its retention in the endoplasmic reticulum (ER) and preventing its transport to the Golgi apparatus for maturation.[2][3] This ultimately reduces the surface expression of functional PD-L1 on tumor cells.
Structure-Activity Relationship and Lead Optimization
The discovery of BMS-1166 stemmed from a focused effort to identify small molecules capable of disrupting the PD-1/PD-L1 protein-protein interaction. The core chemical scaffold of BMS-1166 is a [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol moiety.[4] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic properties of this chemical series.
Key insights from SAR studies on biphenyl derivatives indicate that the biphenyl core is the minimal fragment essential for binding to PD-L1.[5] The binding pocket is a tunnel-shaped, hydrophobic region, and interactions with key amino acid residues such as Tyr56, Met115, Ala121, and Asp122 are crucial for inhibitory activity.[5] Modifications to the peripheral groups of the biphenyl scaffold have been explored to enhance potency and modulate physicochemical properties.
The development of nonsymmetrically substituted 1,1'-biphenyl-based inhibitors has demonstrated that variations in the linker and solubilizing groups can significantly impact both binding affinity (IC50) and cellular activity (EC50).[6]
Quantitative Analysis of BMS-1166 and Its Derivatives
The following tables summarize the key quantitative data for BMS-1166 and a selection of its derivatives, providing a comparative overview of their biological activity.
| Compound | HTRF IC50 (nM) | Cell-Based EC50 (nM) | Reference(s) |
| BMS-1166 | 1.4 | 276 | [7][8] |
| BMS-1001 | 2.25 | 253 | [9] |
| BMS-202 | 18 | - | [5] |
| Compound 2 | <5 | 21.8 | |
| Compound 17a | <5 | - | [6] |
Note: HTRF (Homogeneous Time-Resolved Fluorescence) assays measure the direct inhibition of the PD-1/PD-L1 interaction in a biochemical setting. Cell-based assays measure the functional outcome of this inhibition, such as the restoration of T-cell activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization of BMS-1166 and its derivatives.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a high-throughput screening method used to quantify the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[10]
Generalized Protocol:
-
Reagent Preparation: Recombinant tagged human PD-1 and PD-L1 proteins, along with anti-tag antibodies conjugated to the HTRF donor and acceptor, are prepared in an assay buffer.
-
Compound Dispensing: Serial dilutions of the test compounds (e.g., BMS-1166 derivatives) are dispensed into a low-volume 384-well plate.
-
Protein and Reagent Addition: The tagged PD-1 and PD-L1 proteins, followed by the HTRF detection reagents, are added to the wells containing the test compounds.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at the donor and acceptor wavelengths.
-
Data Analysis: The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
Cell-Based PD-1/PD-L1 Blockade Assay
This assay evaluates the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell activation.
Principle: The assay typically employs a co-culture system of two engineered cell lines: an effector T-cell line (e.g., Jurkat) expressing PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element, and an antigen-presenting cell (APC) line (e.g., CHO) expressing PD-L1 and a T-cell receptor (TCR) activator. The interaction between PD-1 and PD-L1 suppresses TCR signaling and reporter gene expression. An effective inhibitor will block this interaction, leading to T-cell activation and a measurable increase in the reporter signal.[11]
Generalized Protocol:
-
Cell Culture: PD-1 expressing effector cells and PD-L1 expressing APCs are cultured under standard conditions.
-
Compound Treatment: Effector cells are pre-incubated with various concentrations of the test inhibitor.
-
Co-culture: The inhibitor-treated effector cells are then co-cultured with the APCs in a 96-well plate.
-
Incubation: The co-culture is incubated for a period (e.g., 6-24 hours) to allow for T-cell activation.
-
Lysis and Reporter Assay: A luciferase assay reagent is added to lyse the cells and measure the luminescence, which is proportional to T-cell activation.
-
Data Analysis: EC50 values are calculated from the dose-response curves of luminescence versus inhibitor concentration.
In Vivo Efficacy and Pharmacokinetics
While in vitro assays are essential for initial screening and characterization, the ultimate validation of a drug candidate lies in its in vivo performance. Studies on BMS-1166 derivatives, such as BMS-202, have demonstrated antitumor activity in humanized mouse models.[12][13] For instance, BMS-202 showed a clear antitumor effect in a humanized MHC-double knockout NOG mouse model.[13]
The pharmacokinetic properties of small-molecule PD-L1 inhibitors are a key area of investigation. Compared to monoclonal antibodies, small molecules are expected to have shorter half-lives, which could be advantageous in managing immune-related adverse events.[11] However, achieving favorable oral bioavailability and metabolic stability with the biphenyl scaffold has been a challenge.[12] Recent efforts have focused on developing bifunctional small molecules with improved pharmacokinetic profiles, with some compounds demonstrating oral bioavailability of over 30% in preclinical models.[14]
Synthesis of BMS-1166 Derivatives
The synthesis of BMS-1166 and its derivatives typically involves a multi-step process. A common strategy involves the Suzuki coupling of a substituted boronic acid with a brominated aromatic compound to form the core biphenyl structure. Subsequent functional group manipulations, such as etherification and amination, are then employed to introduce the desired side chains.
For example, the synthesis of nonsymmetrically substituted 1,1'-biphenyl derivatives often involves the reaction of a biphenyl intermediate with various linkers and solubilizing groups.[6] The synthesis of the core [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol fragment is a key step in the overall synthetic route.[7]
Future Directions and Conclusion
The discovery and development of BMS-1166 and its derivatives have ushered in a new era of oral immuno-oncology. The unique mechanism of induced PD-L1 dimerization provides a solid foundation for the design of next-generation small-molecule inhibitors. Ongoing research is focused on improving the pharmacokinetic properties, particularly oral bioavailability, and exploring novel chemical scaffolds to expand the therapeutic window of this promising class of drugs.
This technical guide has provided a comprehensive overview of the core aspects of BMS-1166 derivative development, from the fundamental mechanism of action to the practicalities of experimental evaluation. The continued exploration of this chemical space holds the promise of delivering effective, orally administered immunotherapies to a broader range of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. revvity.com [revvity.com]
- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Advances in pharmacokinetics and pharmacodynamics of PD-1/PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-1166-N-piperidine-COOH in cancer immunotherapy research
An In-depth Technical Guide on the Role of BMS-1166 and its Derivatives in Cancer Immunotherapy Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of immune suppression, often exploited by cancer cells to evade T-cell-mediated destruction. While monoclonal antibodies targeting this axis have revolutionized oncology, small molecule inhibitors offer potential advantages, including oral bioavailability and improved tumor penetration. BMS-1166 is a potent, well-characterized small molecule inhibitor that binds directly to PD-L1, preventing its interaction with PD-1. This guide provides a comprehensive technical overview of BMS-1166, including its mechanism of action, quantitative biological data, and detailed experimental protocols. Furthermore, it elucidates the role of the functionalized derivative, BMS-1166-N-piperidine-COOH , as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of the PD-L1 protein.
The PD-1/PD-L1 Signaling Pathway and Inhibition
The interaction between Programmed Cell Death Protein 1 (PD-1), expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, transmits an inhibitory signal that suppresses T-cell activity[1][2][3]. This allows tumors to evade the host's immune system[4]. Inhibitors of this pathway, known as immune checkpoint inhibitors, block this interaction, thereby "releasing the brakes" on the immune system and restoring the anti-tumor T-cell response[1][2].
Small molecule inhibitors like BMS-1166 represent a promising therapeutic class, distinct from antibody-based therapies[5]. They offer potential for oral administration, shorter half-lives, and different safety profiles.
References
- 1. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Understanding the Binding Affinity of BMS-1166 and its Derivatives: A Technical Guide
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of BMS-1166, a potent small molecule inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. The information is tailored for researchers, scientists, and drug development professionals working in cancer immunotherapy. This guide also explores derivatives of BMS-1166, including BMS-1166-N-piperidine-COOH, a key component in the development of PROTAC (Proteolysis Targeting Chimera) degraders.
Quantitative Binding Affinity Data
The binding affinity of BMS-1166 and its derivatives has been characterized using various biophysical and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Binding and Functional Activity of BMS-1166
| Assay Type | Parameter | Value | Target | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | PD-1/PD-L1 Interaction | [1][2] |
| Surface Plasmon Resonance (SPR) | IC50 | 85.4 nM | PD-1/PD-L1 Interaction | [3] |
| Cell-Based Assay (Jurkat/CHO co-culture) | IC50 | 276 nM | PD-1/PD-L1 Interaction | [3] |
Table 2: In Vitro Activity of BMS-1166 Derivatives
| Compound | Assay Type | Parameter | Value | Target | Reference |
| BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | HTRF | IC50 | 39.2 nM | PD-1/PD-L1 Interaction | [4][5][6] |
Note: this compound is a moiety used in the synthesis of PROTACs. The binding affinity of the final PROTAC molecule, which includes a linker and an E3 ligase ligand, is what is typically measured.
Mechanism of Action
BMS-1166 exhibits a multi-faceted mechanism of action to disrupt the PD-1/PD-L1 immune checkpoint pathway.
Induction of PD-L1 Dimerization
Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1. This binding induces a conformational change, leading to the dimerization of PD-L1 molecules. The resulting dimer occludes the binding site for PD-1, thus preventing the formation of the PD-1/PD-L1 complex and the subsequent inhibitory signaling in T cells.[7][8][9]
Inhibition of PD-L1 Glycosylation and Trafficking
A novel cellular mechanism of BMS-1166 involves the disruption of PD-L1 maturation. It partially and specifically inhibits the N-glycosylation of PD-L1 in the endoplasmic reticulum (ER).[7][10] This interference with glycosylation prevents the proper folding and export of PD-L1 from the ER to the Golgi apparatus, leading to its accumulation in the ER and subsequent degradation.[9] Since only mature, glycosylated PD-L1 is expressed on the cell surface and can interact with PD-1, this mechanism effectively reduces the amount of functional PD-L1 available to suppress T cell activity.[7]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding affinity and mechanism of action of BMS-1166 are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant human PD-1 and PD-L1 proteins are labeled with these fluorophores. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competitive inhibitor like BMS-1166 will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of BMS-1166 in 100% DMSO.
-
Dilute recombinant human PD-1-Europium cryptate and PD-L1-d2 proteins to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the BMS-1166 stock solution or DMSO (for control) to a 384-well low-volume microplate.
-
Add the PD-1-Europium cryptate solution to all wells.
-
Add the PD-L1-d2 solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) Blockade Assay
SPR is a label-free technique used to measure the real-time kinetics and affinity of molecular interactions.
Principle: Recombinant human PD-1 is immobilized on a sensor chip. A solution containing PD-L1 and the inhibitor (BMS-1166) is flowed over the chip. The binding of PD-L1 to the immobilized PD-1 causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU). The inhibitor competes with PD-1 for binding to PD-L1, reducing the amount of PD-L1 that can bind to the chip and thus lowering the RU signal.
Protocol:
-
Chip Preparation:
-
Immobilize recombinant human PD-1 onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Sample Preparation:
-
Prepare a series of dilutions of BMS-1166 in a suitable running buffer (e.g., HBS-EP+).
-
Prepare a constant concentration of recombinant human PD-L1 in the same running buffer.
-
Mix the PD-L1 solution with each dilution of BMS-1166.
-
-
Binding Measurement:
-
Inject the PD-L1/BMS-1166 mixtures over the PD-1 immobilized sensor chip.
-
Record the sensorgram (RU vs. time) for each concentration.
-
Regenerate the sensor surface between injections using a low pH buffer to remove bound protein.
-
-
Data Analysis:
-
Determine the steady-state binding response for each inhibitor concentration.
-
Plot the percentage of inhibition (calculated from the reduction in RU) against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.[3]
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-1166.
Caption: BMS-1166 Mechanism on PD-L1 Glycosylation and Trafficking.
Caption: HTRF Assay Workflow for PD-1/PD-L1 Inhibition.
References
- 1. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 2. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]
- 3. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
The Pivotal Role of the Piperidine-COOH Moiety in the PD-L1 Inhibitor BMS-1166: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-1166 is a potent, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) protein, a critical immune checkpoint target in oncology. While the core pharmacophore of BMS-1166 is responsible for its primary inhibitory activity through the induction of PD-L1 dimerization, the piperidine-carboxylic acid group plays a multifaceted and crucial role in the molecule's overall biological function and therapeutic potential. This technical guide provides an in-depth analysis of the biological functions of the piperidine-COOH moiety, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to BMS-1166 and its Mechanism of Action
BMS-1166 is a biphenyl-based small molecule that disrupts the interaction between PD-1 and its ligand, PD-L1, with a reported IC50 of 1.4 nM in a homogenous time-resolved fluorescence (HTRF) binding assay.[1][2] This inhibitory activity is primarily achieved by inducing the dimerization of PD-L1, which sterically hinders its binding to PD-1 on T-cells.[3] This blockade of the PD-1/PD-L1 signaling pathway restores T-cell activity against tumor cells.
Beyond its direct inhibitory effect, BMS-1166 has been shown to have a novel mechanism of action involving the glycosylation and maturation of PD-L1. The binding of BMS-1166 to PD-L1 can block its export from the endoplasmic reticulum (ER), leading to the accumulation of under-glycosylated PD-L1 and a reduction of its expression on the cell surface.[1]
The Biological Function of the Piperidine-COOH Group
The piperidine-carboxylic acid moiety of BMS-1166 is located in a solvent-exposed region of the molecule when bound to PD-L1. This positioning dictates its primary biological functions, which are not centered on direct binding to the target protein but are critical for other aspects of the molecule's utility and activity.
Solvent Exposure and Lack of Direct Binding Contribution
Analysis of the co-crystal structure of BMS-1166 in complex with PD-L1 (PDB ID: 6R3K) reveals that the piperidine-COOH group is oriented away from the core binding interface and extends into the solvent.[4][5] This observation is supported by structure-activity relationship (SAR) studies, which indicate that this part of the molecule can be modified without significantly impacting its binding affinity to PD-L1.
A Key Tethering Point for PROTAC Development
The solvent-exposed nature of the piperidine-COOH group makes it an ideal attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs). The derivative, "BMS-1166-N-piperidine-COOH," is utilized as a PD-L1 binding moiety in the synthesis of PROTACs designed to induce the degradation of PD-L1.[6] This highlights the functional importance of this group in enabling the development of next-generation therapeutics based on the BMS-1166 scaffold.
Influence on Physicochemical Properties
The carboxylic acid group significantly influences the physicochemical properties of BMS-1166, such as solubility and polarity.[7][8] These properties are critical for drug-likeness, affecting absorption, distribution, metabolism, and excretion (ADME) profiles. While specific studies on the direct impact of the piperidine-COOH group on the ADME of BMS-1166 are not extensively published, the inherent properties of carboxylic acids suggest a role in modulating its pharmacokinetic behavior.[7][8]
Quantitative Data and Structure-Activity Relationships
While detailed quantitative SAR data for modifications specifically at the piperidine-COOH of BMS-1166 is limited in publicly available literature, the successful use of this moiety as a linker attachment point in PROTACs provides strong evidence that significant modifications are well-tolerated without abolishing PD-L1 binding. The table below summarizes the inhibitory activities of BMS-1166 and a PROTAC derivative.
| Compound | Modification | Assay Type | Target | IC50 (nM) | Reference |
| BMS-1166 | - | HTRF | PD-1/PD-L1 Interaction | 1.4 | [1][2] |
| PROTAC using this compound | Piperidine-COOH linked to an E3 ligase ligand | HTRF | PD-1/PD-L1 Interaction | 39.2 | MedChemExpress |
This data indicates that while there is a decrease in direct inhibitory activity when the piperidine-COOH is used for linker attachment, the resulting PROTAC still maintains a potent, albeit different, mechanism of action.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is used to measure the inhibition of the PD-1/PD-L1 interaction by small molecules like BMS-1166.
Materials:
-
Human PD-1-His recombinant protein
-
Human PD-L1-Fc recombinant protein
-
Anti-His-Europium Cryptate
-
Anti-Fc-d2
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low volume white plates
-
Test compounds (e.g., BMS-1166)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 4 µL of a solution containing PD-L1-Fc to each well.
-
Add 4 µL of a solution containing PD-1-His to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a solution containing the HTRF detection reagents (Anti-His-Europium Cryptate and Anti-Fc-d2) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values.
Surface Plasmon Resonance (SPR) Assay for BMS-1166 Binding to PD-L1
SPR is used to measure the binding affinity and kinetics of BMS-1166 to PD-L1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-L1 protein
-
Running buffer (e.g., HBS-EP+)
-
Test compound (BMS-1166)
Procedure:
-
Immobilize PD-L1 onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of BMS-1166 in the running buffer.
-
Inject the BMS-1166 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure association.
-
After the association phase, flow running buffer over the chip to measure dissociation.
-
Regenerate the sensor surface between cycles with a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Synthesis of BMS-1166
The synthesis of BMS-1166 can be achieved through a multi-step process, a summary of which is provided below based on literature procedures.
Key Steps:
-
Suzuki Coupling: Coupling of (2,3-dihydrobenzo[b][4][5]dioxin-6-yl)boronic acid with a suitable brominated biphenyl precursor.
-
Chlorination: Introduction of a chlorine atom at the desired position on the biphenyl scaffold.
-
Hydrolysis and Amide Coupling: Conversion of an ester to a carboxylic acid followed by amide bond formation with a piperidine derivative.
-
Final Deprotection/Modification Steps: Removal of any protecting groups to yield the final BMS-1166 product.
A more detailed, step-by-step protocol can be found in the supporting information of relevant medicinal chemistry publications.
Visualizations
Signaling Pathway
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights and binding analysis for determining the molecular bases for programmed cell death protein ligand-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Application Notes: Synthesis and Evaluation of PD-L1 Degrading PROTACs using BMS-1166-N-piperidine-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system.[2][3] A PROTAC consists of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1] This tripartite assembly forms a "ternary complex" (POI-PROTAC-E3 ligase), which leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1][4]
The PD-1/PD-L1 immune checkpoint is a critical pathway that cancer cells exploit to evade the immune system.[5] PD-L1, expressed on tumor cells, binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses the anti-tumor immune response.[6] Small molecule inhibitors like BMS-1166 can block this interaction with high potency (IC₅₀ of ~1.4 nM).[7][8] By incorporating a BMS-1166 derivative into a PROTAC, it is possible to not just inhibit, but completely degrade the PD-L1 protein, offering a more profound and durable restoration of T-cell activity.[9]
This document provides detailed protocols for the synthesis of a PD-L1-targeting PROTAC using BMS-1166-N-piperidine-COOH as the target-binding ligand. It also includes methodologies for evaluating the PROTAC's biological activity, including its ability to degrade PD-L1 and restore T-cell function.
PROTAC Mechanism of Action & Signaling Pathway
The fundamental mechanism of a PROTAC is to induce proximity between the target protein and an E3 ligase. This action is catalytic, as the PROTAC molecule is released after degradation and can engage another target protein molecule.[3]
By degrading PD-L1 on tumor cells, the PROTAC prevents the inhibitory signal from reaching T-cells, thereby restoring their natural anti-cancer activity.
Experimental Protocols
Protocol 1: Synthesis of PD-L1 PROTAC via Amide Coupling
This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-NH₂). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling agent.[10][11]
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-PEG-Amine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or Preparative HPLC system
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the E3 ligase ligand solution dropwise to the activated BMS-1166 solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final product using LC-MS, ¹H NMR, and HRMS.
Protocol 2: Western Blotting for PD-L1 Degradation
This protocol is used to quantify the reduction in PD-L1 protein levels in cancer cells following PROTAC treatment.[8][12]
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231, HCC-827)
-
Synthesized PD-L1 PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PD-L1 (rabbit), anti-GAPDH or anti-β-actin (mouse, as loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a set time (e.g., 24 hours). Include a positive control group co-treated with PROTAC and MG132 (10 µM) to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate proteins by SDS-PAGE. Due to glycosylation, PD-L1 often runs at a higher molecular weight (40-60 kDa) than predicted.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-PD-L1 and anti-loading control) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with corresponding HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize PD-L1 band intensity to the loading control. Calculate degradation percentage relative to the DMSO-treated control.
Protocol 3: T-Cell / Cancer Cell Co-Culture Assay
This assay measures the functional outcome of PD-L1 degradation by assessing the restoration of T-cell activation, typically by measuring cytokine release (e.g., IL-2).[6][13]
Materials:
-
PD-L1 expressing cancer cell line (e.g., Hep3B/OS-8/hPD-L1)
-
Jurkat T-cells (human T-lymphocyte cell line) or isolated human PBMCs
-
Synthesized PD-L1 PROTAC
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 antibodies for T-cell stimulation
-
RPMI-1640 medium with 10% FBS
-
Human IL-2 ELISA Kit
Procedure:
-
PROTAC Pre-treatment: Seed the cancer cells in a 96-well plate. The next day, treat them with various concentrations of the PROTAC or DMSO vehicle for 24 hours to induce PD-L1 degradation.
-
Co-culture Setup: After pre-treatment, wash the cancer cells gently with fresh media to remove excess PROTAC.
-
Add Jurkat T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 5:1).
-
Add a T-cell stimulant (e.g., SEB at 100 ng/mL).
-
Co-culture the cells for 24-48 hours.
-
Cytokine Measurement: After incubation, carefully collect the cell culture supernatant by centrifugation.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Analysis: Compare the IL-2 levels in PROTAC-treated wells to the DMSO-treated control. An increase in IL-2 secretion indicates that the PROTAC has successfully degraded PD-L1, thereby relieving the inhibition of T-cell activation.
Experimental Workflow Visualization
Representative Data
The following table summarizes biological data for P22 , a representative PD-L1 degrading PROTAC synthesized from a resorcinol diphenyl ether-based (BMS-1166 scaffold) ligand and a pomalidomide-based E3 ligase ligand, as reported by Cheng et al.[2][4]
| Parameter | Cell Line(s) | Result | Reference |
| PD-1/PD-L1 Binding Inhibition | HTRF Assay | IC₅₀ = 39.2 nM | [2][4] |
| PD-L1 Protein Degradation | Hep3B/OS-8/hPD-L1 | Moderate degradation observed via a lysosome-dependent pathway | [2][14] |
| Immune Function Restoration | Hep3B/OS-8/hPD-L1 & CD3+ T-Cell Co-culture | Significantly restored repressed T-cell immunity | [2][4] |
| Cytotoxicity | A549, H1299, B16F10, MDA-MB-231, Jurkat | IC₅₀ > 10 µM | [4] |
These data demonstrate that a PROTAC derived from a BMS-1166 scaffold can effectively inhibit the PD-1/PD-L1 interaction and induce the degradation of the PD-L1 protein, leading to a functional restoration of anti-tumor immune responses with low direct cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Post-translational regulations of PD-L1/PD-1: Mechanisms and opportunities for combined immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. frontiersin.org [frontiersin.org]
Application Notes and Protocols for BMS-1166-N-piperidine-COOH in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166-N-piperidine-COOH is a derivative of BMS-1166, a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction.[1][2][3] This compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the PD-1/PD-L1 complex.[1][4] Understanding the cellular effects of this compound is paramount for its application in cancer immunotherapy research. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its biological activity.
The parent compound, BMS-1166, functions by uniquely disrupting the PD-L1/PD-1 signaling pathway. It impedes the transport of newly synthesized, under-glycosylated PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation in the ER.[5][6][7][8][] This mechanism effectively blocks the interaction between PD-L1 and PD-1, thereby restoring T-cell function.[8][10] this compound, as a derivative, is integral to PROTACs that are designed to induce the degradation of PD-L1.[11]
Data Presentation
The following table summarizes the key quantitative data for BMS-1166 and a PROTAC synthesized using a similar derivative, providing a reference for expected potency in cell-based assays.
| Compound | Target | Assay Type | IC50 | EC50 | Reference |
| BMS-1166 | PD-1/PD-L1 Interaction | Homogenous Time-Resolved Fluorescence (HTRF) | 1.4 nM | - | [2][12][13] |
| BMS-1166 | T-cell Activation (Jurkat/CHO co-culture) | Reporter Assay | - | 276 nM | [12] |
| PROTAC PD-1/PD-L1 degrader-1 | PD-1/PD-L1 Interaction | Not Specified | 39.2 nM | - | [4][14][15] |
Signaling Pathway
The following diagram illustrates the mechanism of action of BMS-1166, which is foundational to understanding the activity of its derivatives like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ureiko-chem.com [ureiko-chem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Characterization of BMS-1166-N-piperidine-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. By inducing the dimerization of PD-L1, BMS-1166 effectively blocks its interaction with the PD-1 receptor, thereby restoring T-cell activity against tumor cells.[1] The derivative, BMS-1166-N-piperidine-COOH, serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). These PROTACs are designed to recruit an E3 ubiquitin ligase to the target protein (PD-L1), leading to its degradation.[2]
The precise and accurate characterization of this compound in various biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. This document provides detailed application notes and protocols for the analytical techniques used to characterize and quantify this important compound.
Analytical Techniques Overview
The primary analytical technique for the quantification of small molecules like this compound in biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and a wide linear range, making it ideal for the low concentrations typically found in biological matrices.
Other techniques that can be employed for characterization, particularly during synthesis and in vitro assays, include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment and quantification in non-biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for the identification of functional groups.
Quantitative Analysis by UPLC-MS/MS
This section provides a detailed protocol for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting small molecules from plasma samples.
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
The following are typical UPLC-MS/MS parameters for the analysis of small molecule drugs. These should be optimized for the specific instrumentation used.
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. |
Data Presentation: Calibration Curve and Quality Control
A calibration curve should be prepared in the same biological matrix as the samples (e.g., human plasma) by spiking known concentrations of the analyte. Quality control (QC) samples at low, medium, and high concentrations should also be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Table 2: Representative Calibration Curve and QC Data
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibration Std 1 | 0.5 | 0.48 | 96.0 |
| Calibration Std 2 | 1.0 | 1.05 | 105.0 |
| Calibration Std 3 | 5.0 | 5.20 | 104.0 |
| Calibration Std 4 | 25.0 | 24.5 | 98.0 |
| Calibration Std 5 | 100.0 | 101.2 | 101.2 |
| Calibration Std 6 | 500.0 | 495.5 | 99.1 |
| LLOQ QC | 0.5 | 0.51 | 102.0 |
| Low QC | 1.5 | 1.45 | 96.7 |
| Mid QC | 75.0 | 78.2 | 104.3 |
| High QC | 400.0 | 390.8 | 97.7 |
LLOQ: Lower Limit of Quantification
Signaling Pathway and Experimental Workflow Diagrams
PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-1166
The following diagram illustrates the interaction between PD-1 on T-cells and PD-L1 on tumor cells, which leads to T-cell exhaustion. BMS-1166 blocks this interaction, restoring the anti-tumor immune response.
Caption: PD-1/PD-L1 signaling and BMS-1166 inhibition.
Experimental Workflow for Quantification
This diagram outlines the major steps involved in the quantification of this compound from plasma samples.
Caption: UPLC-MS/MS quantification workflow.
Conclusion
The analytical methods described provide a robust framework for the characterization and quantification of this compound. The UPLC-MS/MS protocol, in particular, offers the necessary sensitivity and selectivity for pharmacokinetic and other drug development studies. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is essential for the successful advancement of novel therapeutics based on this promising compound.
References
Application Notes and Protocols for the Design of a PD-L1 Degrader Using BMS-1166-N-piperidine-COOH
Introduction
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that cancer cells exploit to evade the host's immune system.[1] By binding to the PD-1 receptor on activated T-cells, PD-L1 inhibits T-cell proliferation and activity, leading to tumor immunosuppression.[1] While monoclonal antibodies that block the PD-1/PD-L1 interaction have revolutionized cancer therapy, they have limitations, including low response rates in some patient populations.
An alternative therapeutic strategy is the targeted degradation of the PD-L1 protein using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This approach offers several advantages over traditional inhibition, including the ability to eliminate all functions of the target protein and potential for catalytic activity.
These application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate a novel PD-L1 degrader. The process starts with BMS-1166-N-piperidine-COOH, a derivative of a potent PD-1/PD-L1 interaction inhibitor (BMS-1166, IC50 = 1.4 nM), which will serve as the "warhead" to target PD-L1.[4]
PD-L1 Degradation Pathway
PD-L1 protein levels are naturally regulated through the ubiquitin-proteasome system. Several E3 ligases, including SPOP, β-TrCP, and ARIH1, have been identified to mediate PD-L1 polyubiquitination and subsequent proteasomal degradation.[5][6][7] A PROTAC hijacks this endogenous cellular machinery to induce degradation in a targeted and efficient manner.
Caption: PD-L1 on tumor cells binds to PD-1 on T-cells, delivering an inhibitory signal.
Design and Synthesis of a PD-L1 PROTAC
A PROTAC molecule consists of three key components: a warhead ligand for the target protein, a recruiter ligand for an E3 ubiquitin ligase, and a chemical linker.[2]
Component Selection
-
Warhead (POI Ligand): this compound. The carboxylic acid group serves as a convenient chemical handle for linker attachment.
-
E3 Ligase Ligand: The most commonly used E3 ligases for PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands such as Pomalidomide (for CRBN) or VHL-1 (for VHL) are well-characterized and commercially available with appropriate functional groups for conjugation.
-
Linker: The linker's length and chemical nature are critical for the formation of a stable and productive ternary complex (PD-L1–PROTAC–E3 Ligase).[8] Polyethylene glycol (PEG) or alkyl chains of varying lengths are common starting points. It is recommended to synthesize a small library of PROTACs with different linker lengths to identify the optimal configuration.
Caption: The modular design of a PD-L1 PROTAC using this compound.
General Synthesis Protocol
The synthesis of the PROTAC involves standard amide bond formation reactions. Here, we outline a general protocol for coupling this compound with an amine-functionalized linker, followed by conjugation to a Pomalidomide-based E3 ligase ligand.
Materials:
-
This compound
-
Amine-PEG(n)-Carboxylic Acid (linker, where 'n' is the number of PEG units)
-
Pomalidomide-Amine
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Standard purification supplies (HPLC, silica gel)
Protocol:
-
Step 1: Linker Conjugation to Warhead a. Dissolve this compound (1.0 eq) and Amine-PEG(n)-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon). d. Monitor reaction progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). f. Purify the resulting Warhead-Linker conjugate using flash column chromatography or preparative HPLC.
-
Step 2: E3 Ligase Ligand Conjugation a. Dissolve the purified Warhead-Linker conjugate (1.0 eq) and Pomalidomide-Amine (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq). c. Stir the reaction at room temperature for 4-6 hours. d. Monitor reaction progress by LC-MS. e. Upon completion, purify the final PROTAC molecule using preparative HPLC to obtain a high-purity compound for biological evaluation. f. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
In Vitro and Cellular Evaluation Protocols
A series of assays is required to confirm the binding, ternary complex formation, and degradation activity of the synthesized PROTAC.[9][10]
Caption: A streamlined workflow for the design and evaluation of a PD-L1 degrader.
Protocol: Western Blot for PD-L1 Degradation
This is the primary assay to determine if the PROTAC induces degradation of PD-L1 in cancer cells.
Materials:
-
Cancer cell line with high endogenous PD-L1 expression (e.g., MDA-MB-231, A375).
-
Synthesized PD-L1 PROTAC, BMS-1166 (as a non-degrading control).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Primary antibodies: anti-PD-L1, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Proteasome inhibitor (optional control): MG132.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treatment: Treat cells with a serial dilution of the PD-L1 PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours). Include wells with BMS-1166 alone as a control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with primary anti-PD-L1 antibody overnight at 4°C. c. Wash the membrane 3 times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.
-
Detection: Visualize protein bands using an ECL detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize PD-L1 levels to the loading control (GAPDH). Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).[11]
Protocol: PD-L1 Ubiquitination Assay
This assay confirms that degradation occurs via the ubiquitin-proteasome pathway.
Materials:
-
Same as Western Blot protocol, plus:
-
Proteasome inhibitor: MG132.
-
Immunoprecipitation (IP) buffer.
-
Anti-PD-L1 antibody for IP.
-
Protein A/G magnetic beads.
-
Anti-Ubiquitin primary antibody.
Protocol:
-
Cell Treatment: Seed cells in 10 cm dishes. Pre-treat cells with MG132 (10 µM) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
PROTAC Addition: Add the PD-L1 PROTAC at a concentration known to cause significant degradation (e.g., 5x DC₅₀) and incubate for an additional 4-6 hours.
-
Cell Lysis: Lyse cells using non-denaturing IP buffer.
-
Immunoprecipitation: a. Pre-clear the lysate with Protein A/G beads. b. Incubate the cleared lysate with an anti-PD-L1 antibody overnight at 4°C. c. Add Protein A/G beads to pull down the PD-L1-antibody complex. d. Wash the beads several times with IP buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein from the beads by boiling in Laemmli buffer.
-
Analysis: Perform a Western Blot on the eluted samples using an anti-Ubiquitin antibody to detect the polyubiquitin smear, which indicates ubiquitination of PD-L1.
Protocol: T-Cell Co-Culture Functional Assay
This assay evaluates whether PD-L1 degradation on cancer cells enhances T-cell activation.
Materials:
-
PD-L1-expressing cancer cells.
-
PD-1-expressing Jurkat T-cells (or primary T-cells).
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads).
-
ELISA kit for IFN-γ or other cytokines.
Protocol:
-
Cancer Cell Treatment: Treat the PD-L1-expressing cancer cells with the PD-L1 PROTAC (at DC₅₀ concentration) or controls for 24 hours to induce degradation.
-
Co-culture Setup: a. Wash the treated cancer cells to remove any remaining compound. b. Add the Jurkat T-cells to the cancer cell culture at a specific effector-to-target (E:T) ratio (e.g., 5:1). c. Add T-cell activation stimuli.
-
Incubation: Co-culture the cells for 24-48 hours.
-
Cytokine Measurement: Collect the supernatant from the co-culture. Measure the concentration of secreted IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
Analysis: Compare IFN-γ levels between conditions. An increase in IFN-γ in the PROTAC-treated group compared to controls indicates a reversal of PD-L1-mediated T-cell suppression.
Data Presentation and Interpretation
Quantitative data from the evaluation assays should be summarized for clear comparison.
Table 1: Hypothetical In Vitro and Cellular Activity of PD-L1 Degraders
| Compound ID | Linker Type/Length | PD-L1 Binding (Kᵈ, nM) | E3 Ligase Binding (Kᵈ, nM) | PD-L1 DC₅₀ (nM) | PD-L1 Dₘₐₓ (%) | IFN-γ Fold Increase (vs. DMSO) |
|---|---|---|---|---|---|---|
| PDL1-Deg-01 | PEG-3 | 25.5 | 150.2 (CRBN) | 75.3 | 85 | 2.1 |
| PDL1-Deg-02 | PEG-5 | 22.1 | 145.8 (CRBN) | 15.8 | >95 | 4.5 |
| PDL1-Deg-03 | Alkyl-8 | 30.8 | 160.1 (CRBN) | 120.4 | 70 | 1.8 |
| BMS-1166 | N/A | 18.9 | >10,000 | >10,000 | <10 | 1.5 |
| VHL-Deg-01 | PEG-5 | 24.3 | 88.5 (VHL) | 44.6 | 90 | 3.8 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
Binding: All compounds show good binding to PD-L1.
-
Degradation: PDL1-Deg-02, with a PEG-5 linker and a CRBN ligand, demonstrates the most potent degradation activity with the lowest DC₅₀ and highest Dₘₐₓ.
-
Functional Activity: The superior degradation activity of PDL1-Deg-02 translates into the most significant increase in T-cell activation (IFN-γ release), suggesting it is the most promising lead candidate for further optimization.
-
Controls: The parent compound, BMS-1166, binds to PD-L1 but does not induce degradation, confirming the PROTAC-mediated mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Generation, secretion and degradation of cancer immunotherapy target PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. Protein Degrader in vitro evaluation - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-1166-N-piperidine-COOH in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166-N-piperidine-COOH is a crucial chemical intermediate for the development of potent and selective therapeutics in oncology, particularly in the burgeoning field of targeted protein degradation. It is a derivative of BMS-1166, a small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint interaction. The primary application of this compound is to serve as the PD-L1 binding moiety in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to recruit an E3 ubiquitin ligase to the target protein (PD-L1), leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a novel therapeutic strategy to overcome the limitations of traditional inhibitor-based therapies by eliminating the target protein altogether.
Mechanism of Action
A PROTAC synthesized using this compound functions by forming a ternary complex between the PD-L1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to PD-L1. The resulting polyubiquitinated PD-L1 is then recognized and degraded by the 26S proteasome, leading to a reduction in PD-L1 levels on the cancer cell surface. This, in turn, restores the anti-tumor activity of T-cells that would otherwise be inhibited by the PD-1/PD-L1 interaction.
Quantitative Data Summary
The following tables summarize the inhibitory and degradation activities of BMS-1166 and a representative PROTAC synthesized from a related BMS-1166 derivative.
Table 1: In Vitro Inhibitory Activity of BMS-1166
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BMS-1166 | Homogeneous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | 1.4 | [1] |
Table 2: In Vitro Degradation Activity of a BMS-1166-derived PROTAC
| PROTAC | Cell Line | DC50 (µM) | Dmax (%) | Time (h) | E3 Ligase | Reference |
| Representative PD-L1 PROTAC | MDA-MB-231 | Not explicitly stated for a BMS-1166-COOH derived PROTAC, but a related degrader showed significant degradation | ~35% at 10 µM | 24 | Cereblon | [2] |
| Antibody-based PROTAC (for comparison) | MDA-MB-231 | 0.0034 | 63 | 24 | RNF43 | [3] |
| Peptide-based PROTAC (for comparison) | C33A | 0.054 | >50 | 4 | Not Specified | [4] |
Note: Specific DC50 and Dmax values for a PROTAC synthesized directly from this compound were not available in the searched literature. The data presented for the representative PROTAC is based on a similar molecule and is for illustrative purposes. Researchers are encouraged to determine these values empirically for their specific PROTAC construct.
Experimental Protocols
Protocol 1: Synthesis of a PD-L1 PROTAC using this compound
This protocol provides a general workflow for the synthesis of a Cereblon-recruiting PD-L1 PROTAC.
Materials:
-
This compound
-
A suitable linker with a terminal amine group (e.g., a polyethylene glycol (PEG) linker)
-
A Cereblon E3 ligase ligand with a carboxylic acid group (e.g., pomalidomide derivative)
-
Coupling reagents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)
Procedure:
-
Linker Conjugation to E3 Ligase Ligand: a. Dissolve the Cereblon ligand and the amine-terminated linker in anhydrous DMF. b. Add HATU, HOBt, and DIPEA to the reaction mixture. c. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. d. Purify the product by column chromatography.
-
PROTAC Synthesis: a. Dissolve the purified linker-E3 ligase conjugate and this compound in anhydrous DMF. b. Add HATU, HOBt, and DIPEA. c. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. d. Purify the final PROTAC product by preparative HPLC. e. Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for PD-L1 Degradation
This protocol details the steps to assess the degradation of PD-L1 in cancer cells treated with a PROTAC.[5][6][7]
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231, C33A)
-
Cell culture medium and supplements
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1 (e.g., from Cell Signaling Technology or Abcam)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of the PROTAC or vehicle control for a desired time (e.g., 24 hours).
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add RIPA buffer, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize protein concentrations and add Laemmli sample buffer. b. Boil samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate with the primary anti-PD-L1 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify band intensities and normalize PD-L1 levels to the loading control. c. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Jurkat T-cell Co-culture Assay for T-cell Activation
This protocol is designed to assess the functional consequence of PD-L1 degradation by measuring the activation of T-cells in a co-culture system.[8][9][10][11][12]
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
Jurkat T-cells engineered to express PD-1 and an NFAT-driven luciferase or GFP reporter
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC compound and vehicle control
-
T-cell receptor (TCR) activator (e.g., anti-CD3/CD28 beads or a co-culture with CHO cells expressing a TCR activator)
-
Luciferase assay reagent or flow cytometer for GFP detection
Procedure:
-
Cancer Cell Plating: a. Plate the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: a. Treat the cancer cells with varying concentrations of the PROTAC or vehicle control and incubate for a period sufficient to induce PD-L1 degradation (e.g., 24 hours).
-
Co-culture Setup: a. Wash the cancer cells to remove excess PROTAC. b. Add the Jurkat-PD-1/NFAT-reporter T-cells to the wells at a desired effector-to-target ratio (e.g., 10:1). c. Add the TCR activator.
-
Incubation: a. Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
T-cell Activation Readout: a. For luciferase reporter: Add the luciferase assay reagent and measure luminescence using a plate reader. b. For GFP reporter: Harvest the cells and analyze GFP expression in the Jurkat cell population by flow cytometry.
-
Data Analysis: a. Plot the reporter signal against the PROTAC concentration to determine the EC50 for T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of BMS-1166-N-piperidine-COOH, a Ligand for PD-1/PD-L1 Targeted Degradation
For Research Use Only.
Introduction
BMS-1166 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1] The derivative, BMS-1166-N-piperidine-COOH, serves as a crucial component for the generation of Proteolysis Targeting Chimeras (PROTACs).[2][3] These bifunctional molecules are designed to recruit an E3 ubiquitin ligase to the target protein (PD-L1), leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides a comprehensive experimental workflow for the in vitro characterization of this compound and its derivatives.
The mechanism of action for BMS-1166 and its analogs extends beyond simple steric hindrance of the PD-1/PD-L1 interaction. Evidence suggests that these molecules induce the dimerization of PD-L1 and interfere with its glycosylation process, leading to the retention of under-glycosylated PD-L1 in the endoplasmic reticulum and preventing its transport to the cell surface.[4][5][6]
Data Presentation
The following tables summarize key in vitro quantitative data for BMS-1166 and related PROTAC molecules. This data provides a benchmark for researchers working with this compound and its derivatives.
| Compound | Assay Type | Metric | Value | Cell Line/System |
| BMS-1166 | PD-1/PD-L1 Interaction | IC50 | 1.4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay |
| PROTAC with BMS-1166-N-piperidine-CO-N-piperazine | PD-1/PD-L1 Interaction | IC50 | 39.2 nM | Not Specified |
| PROTAC PD-L1 degrader-1 | PD-L1 Degradation | DC50 | 0.609 µM | 4T1 cells |
| PROTAC PD-1/PD-L1 degrader-1 | PD-L1 Expression Reduction | % | 21% at 1 µM, 35% at 10 µM | MDA-MB-231 cells |
Signaling Pathway
The PD-1/PD-L1 signaling pathway plays a crucial role in regulating T-cell activation. The binding of PD-L1 on antigen-presenting cells or tumor cells to the PD-1 receptor on T-cells initiates a signaling cascade that suppresses T-cell effector functions.
Caption: PD-1/PD-L1 signaling pathway and mechanism of action of this compound-based PROTACs.
Experimental Workflow
A systematic in vitro evaluation of this compound and its derivatives involves a series of assays to determine its binding affinity, cellular activity, and mechanism of action.
Caption: In vitro experimental workflow for this compound.
Experimental Protocols
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
Materials:
-
Recombinant Human PD-1 Protein (e.g., with a His-tag)
-
Recombinant Human PD-L1 Protein (e.g., with a Fc-tag)
-
HTRF Detection Reagents (e.g., anti-His-Europium and anti-Fc-d2)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low volume white plates
-
This compound derivative (test compound)
-
BMS-1166 (positive control)
-
DMSO (vehicle control)
Protocol:
-
Prepare serial dilutions of the test compound and controls in DMSO.
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 4 µL of tagged PD-1 and 4 µL of tagged PD-L1 proteins to each well.[7]
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of HTRF detection reagents (pre-mixed anti-tag antibodies).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
NFAT Reporter Assay in Jurkat T-Cells
This cell-based assay assesses the ability of the compound to restore T-cell activation in the presence of PD-L1.
Materials:
-
Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter gene.
-
CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor (TCR) activator.
-
Assay Medium (e.g., RPMI 1640 with 10% FBS)
-
Luciferase detection reagent
-
96-well white, flat-bottom assay plates
-
Test compound and controls
Protocol:
-
Seed the PD-L1 expressing CHO-K1 cells into a 96-well plate and incubate for 4-6 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in assay medium.
-
Add the diluted compounds to the wells containing the CHO-K1 cells.
-
Add the Jurkat-PD-1/NFAT-luciferase cells to the wells.
-
Incubate the co-culture for 6 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature and add the luciferase detection reagent.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
Western Blot for PD-L1 Expression and Glycosylation
This assay is used to determine the effect of the compound on the expression levels and glycosylation status of PD-L1 in cancer cells.
Materials:
-
Cancer cell line with endogenous or overexpressed PD-L1 (e.g., MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PD-L1
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PNGase F and Endo H enzymes
Protocol:
-
Seed cancer cells and treat with various concentrations of the test compound for 24-48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
For glycosylation analysis, treat a portion of the lysate with PNGase F or Endo H according to the manufacturer's protocol.[4]
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in PD-L1 expression and shifts in molecular weight indicating altered glycosylation.[4]
Quantitative PCR (qPCR) for T-cell Activation Markers
This assay measures the gene expression of T-cell activation markers, such as IL-2 and IFN-γ, in a co-culture system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line
-
PD-L1 expressing cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Co-culture T-cells and PD-L1 expressing cancer cells in the presence of various concentrations of the test compound for 24-48 hours.
-
Isolate total RNA from the T-cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability Assay (MTT)
This assay is performed to assess the cytotoxicity of the compound on both cancer and immune cells.
Materials:
-
Target cell lines (cancer cells and immune cells)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Application Notes and Protocols: Measuring PD-L1 Degradation by BMS-1166 and its PROTAC Derivatives via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to measure the degradation of Programmed Death-Ligand 1 (PD-L1) induced by the small molecule inhibitor BMS-1166 and Proteolysis Targeting Chimeras (PROTACs) that employ BMS-1166 as a PD-L1 binding moiety.
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed on tumor cells, enabling them to evade the host immune system by binding to the PD-1 receptor on T-cells. Small molecules like BMS-1166 have been developed to inhibit the PD-1/PD-L1 interaction. BMS-1166 induces dimerization of PD-L1 and blocks its interaction with PD-1, exhibiting a potent IC50 of 1.4 nM.[1] Furthermore, BMS-1166 has been shown to specifically inhibit the glycosylation of PD-L1, preventing its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[][3][4][5] This disruption in trafficking leads to the accumulation of under-glycosylated PD-L1 in the ER and its eventual degradation.[4][6]
More recently, BMS-1166 has been incorporated as a warhead in the design of PROTACs. These bifunctional molecules link BMS-1166 to an E3 ubiquitin ligase ligand, thereby hijacking the cell's ubiquitin-proteasome system to induce the targeted degradation of PD-L1.
This document outlines a comprehensive Western blot protocol to quantify the degradation of PD-L1 in response to treatment with BMS-1166 and related PROTACs.
Quantitative Data Summary
The following tables summarize the reported efficacy of BMS-1166 in various assays.
Table 1: In Vitro Binding and Cellular Activity of BMS-1166
| Assay Type | Metric | Value | Cell Line/System | Reference |
| PD-1/PD-L1 Interaction | IC50 | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) | [1][3] |
| T-cell Activation (PD-L1 Inhibition) | EC50 | 1578 nM | Jurkat/CHO co-culture | [1] |
| Antiproliferative Activity | DC50 | 0.39 µM | B16-F10 | [1] |
| Antiproliferative Activity | DC50 | 0.35 µM | CT26 | [1] |
| Growth Inhibition | GI50 | > 30 µM | CHO | [1] |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified Signaling Pathway of PD-L1 Degradation by BMS-1166
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Activation with BMS-1166 Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) constitute a critical immune checkpoint pathway that regulates T-cell activation and tolerance. In cancer, tumor cells often upregulate PD-L1 to engage with PD-1 on T-cells, leading to T-cell exhaustion and immune evasion. BMS-1166 is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction, demonstrating an IC50 of 1.4 nM in biochemical assays.[1][2][3] This document provides detailed protocols and application notes for utilizing flow cytometry to assess the impact of BMS-1166 on T-cell activation.
BMS-1166 presents a unique mechanism of action. Beyond directly blocking the PD-1/PD-L1 binding, it interferes with the post-translational modification of PD-L1.[1][4] Specifically, BMS-1166 prevents the proper glycosylation and export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, causing the accumulation of an under-glycosylated, non-functional form of PD-L1 within the ER.[1][5][] This ultimately reduces the amount of PD-L1 on the cell surface available to engage PD-1, thereby relieving the inhibitory signal and restoring T-cell effector functions.[1][7][8]
These application notes describe a co-culture system using a PD-L1-expressing cancer cell line and a PD-1-expressing T-cell line (or primary T-cells) to model the tumor microenvironment. Subsequent multi-color flow cytometry is used to quantify the reversal of PD-L1 mediated T-cell suppression by BMS-1166.
Data Presentation
Table 1: Flow Cytometry Panel for T-Cell Activation Analysis
| Marker | Fluorochrome | Clone | Purpose | Location |
| Viability Dye | e.g., APC-Cy7 | N/A | Exclude dead cells | Intra/Extracellular |
| CD3 | e.g., FITC | UCHT1 | Pan T-cell marker | Surface |
| CD4 | e.g., PerCP-Cy5.5 | RPA-T4 | Helper T-cell marker | Surface |
| CD8 | e.g., PE | RPA-T8 | Cytotoxic T-cell marker | Surface |
| CD69 | e.g., PE-Cy7 | FN50 | Early activation marker | Surface |
| CD25 | e.g., APC | BC96 | Activation marker (IL-2Rα) | Surface |
| PD-1 | e.g., BV421 | EH12.2H7 | Checkpoint receptor | Surface |
Table 2: Expected Outcomes of BMS-1166 Treatment on T-Cell Activation Markers
| Treatment Condition | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| T-cells alone (unstimulated) | Low | Low | Low | Low |
| T-cells + PD-L1+ cells (co-culture) | Low-Medium | Low-Medium | Low-Medium | Low-Medium |
| T-cells + PD-L1+ cells + BMS-1166 | High | Medium-High | High | Medium-High |
| T-cells + Isotype Control | Low-Medium | Low-Medium | Low-Medium | Low-Medium |
| T-cells + Stimulation (αCD3/αCD28) | High | High | High | High |
Experimental Protocols
Protocol 1: Co-culture of PD-L1 Expressing Cancer Cells and T-cells
This protocol outlines the co-culture setup to assess the effect of BMS-1166 on T-cell activation in the presence of PD-L1-expressing cells.
Materials:
-
PD-L1 expressing cancer cell line (e.g., PC9/PD-L1, MDA-MB-231)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a PD-1 expressing T-cell line (e.g., Jurkat/PD-1)
-
Complete RPMI-1640 medium
-
BMS-1166 (stock solution in DMSO)
-
96-well round-bottom culture plate
-
Anti-CD3 and Anti-CD28 antibodies (for positive control)
Procedure:
-
Cell Preparation:
-
Culture the PD-L1 expressing cancer cell line to ~80% confluency. Harvest and resuspend in complete RPMI-1640 at 1 x 10^6 cells/mL.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend in complete RPMI-1640 at 2 x 10^6 cells/mL.
-
-
Plating:
-
Plate 1 x 10^5 PD-L1 expressing cells per well in a 96-well round-bottom plate.
-
Add 2 x 10^5 PBMCs to the wells containing the cancer cells (Effector:Target ratio of 2:1).
-
-
BMS-1166 Treatment:
-
Prepare serial dilutions of BMS-1166 in complete RPMI-1640. A final concentration range of 1 nM to 10 µM is recommended.
-
Add the diluted BMS-1166 or vehicle control (DMSO) to the appropriate wells.
-
-
Controls:
-
Unstimulated T-cells: PBMCs alone.
-
Co-culture control: PBMCs + PD-L1 expressing cells with vehicle control.
-
Positive control: PBMCs stimulated with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5 µg/mL).[9]
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2. The incubation time will influence the expression levels of early (CD69) versus later (CD25) activation markers.[10]
Protocol 2: Flow Cytometry Staining for T-Cell Activation Markers
This protocol details the staining procedure for analyzing T-cell activation markers by flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Fc-block (blocking IgG)
-
Viability dye
-
5 mL flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest cells from the 96-well plate and transfer to 5 mL flow cytometry tubes.
-
Washing: Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing Fc-block and incubate for 10 minutes at 4°C.
-
Viability Staining: Add the viability dye according to the manufacturer's protocol.
-
Surface Staining:
-
Prepare a master mix of the fluorochrome-conjugated antibodies (CD3, CD4, CD8, CD69, CD25, PD-1) at their pre-titrated optimal concentrations.
-
Add the antibody cocktail to each tube and vortex gently.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.
Visualizations
Caption: Mechanism of BMS-1166 in restoring T-cell activation.
Caption: Experimental workflow for T-cell activation assay.
Caption: Flow cytometry gating strategy for T-cell activation analysis.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 7. oncotarget.com [oncotarget.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving solubility of BMS-1166-N-piperidine-COOH in aqueous buffers
Technical Support Center: BMS-1166-N-piperidine-COOH
Disclaimer: Information on a specific compound designated "this compound" is not publicly available. This guide is based on the predicted chemical properties of a molecule with piperidine and carboxylic acid functional groups, which is likely to be amphoteric or zwitterionic. The data and protocols provided are illustrative and should be adapted based on experimentally determined properties of the actual compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a potential issue?
A1: BMS-1166 is a small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2] The "-N-piperidine-COOH" suffix suggests a derivative containing both a basic piperidine ring and an acidic carboxylic acid group. Such molecules, known as amphoteric or zwitterionic compounds, often exhibit their lowest solubility at their isoelectric point (pI) and higher solubility at pH values above or below the pI.[3][4] Achieving a desired concentration in standard physiological buffers (pH ~7.4) can be challenging if this pH is close to the compound's pI.
Q2: What are the primary strategies for dissolving this compound in aqueous buffers?
A2: The most common and effective methods for enhancing the solubility of amphoteric compounds include pH adjustment, the use of organic co-solvents, and the addition of solubilizing excipients.[5][6] The optimal method depends on the experimental requirements, such as the desired final concentration, buffer composition, and the tolerance of the assay system (e.g., cell culture) to additives.
Q3: How does pH adjustment affect the solubility of this compound?
A3: The solubility of amphoteric compounds is highly pH-dependent.[7][8]
-
In acidic conditions (low pH): The carboxylic acid group is protonated (neutral), while the basic piperidine nitrogen is also protonated (cationic). The net positive charge generally increases aqueous solubility.
-
In basic conditions (high pH): The carboxylic acid group is deprotonated (anionic), and the piperidine nitrogen is neutral. The net negative charge also tends to increase aqueous solubility.
-
At the isoelectric point (pI): The molecule exists predominantly as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge and typically, the lowest aqueous solubility.[3]
Q4: Can I prepare a concentrated stock solution of this compound?
A4: Yes, it is standard practice to first prepare a high-concentration stock solution in an organic solvent where the compound is freely soluble, such as dimethyl sulfoxide (DMSO).[6][9] This stock can then be diluted into the final aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid impacting the experimental system.[6]
Q5: My compound is precipitating when I dilute my DMSO stock into my aqueous buffer. What should I do?
A5: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Modify the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.[6]
-
Adjust Buffer pH: As mentioned in A3, moving the pH of your final buffer away from the compound's pI can significantly increase solubility.
-
Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your final aqueous buffer can increase the solubility of the compound.[10][11]
Troubleshooting Guides
This section provides step-by-step approaches to overcoming common solubility challenges.
Guide 1: Initial Dissolution Protocol
This workflow outlines the recommended first steps for solubilizing this compound.
Caption: Recommended workflow for initial attempts at dissolving the compound.
Guide 2: Troubleshooting Precipitation
If the initial protocol fails, this decision tree can guide you through optimization steps.
Caption: A decision tree for systematically addressing precipitation issues.
Data Presentation
The following tables summarize hypothetical quantitative data for solubilization methods based on common properties of amphoteric small molecules.
Table 1: pH-Dependent Aqueous Solubility (Hypothetical)
| pH of Buffer | Solubility (µg/mL) | Predominant Species | Notes |
| 3.0 | 550 | Cationic | Increased solubility due to net positive charge. |
| 5.0 | 120 | Zwitterionic/Cationic | Near the isoelectric point. |
| 7.4 | 15 | Zwitterionic | Lowest solubility, near the isoelectric point.[3] |
| 9.0 | 350 | Anionic | Increased solubility due to net negative charge. |
| 11.0 | >1000 | Anionic | High solubility in basic conditions. |
Table 2: Co-solvent Effects on Solubility in PBS (pH 7.4) (Hypothetical)
| Co-solvent System | Solubility (µg/mL) | Fold Increase | Notes |
| PBS (Control) | 15 | 1.0x | Baseline solubility in physiological buffer. |
| 5% Ethanol in PBS | 75 | 5.0x | Common co-solvent, may have biological effects.[10] |
| 10% PEG300 in PBS | 250 | 16.7x | Polyethylene glycol is a frequently used formulation excipient.[11] |
| 10% DMSO in PBS | >2000 | >133x | High solubilizing power but may be cytotoxic at this concentration. |
| 20% SBE-β-CD in Saline | >2000 | >133x | Cyclodextrins form inclusion complexes to enhance solubility.[5][9] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol uses the reliable shake-flask method to determine equilibrium solubility at various pH values.[12]
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11) with a constant ionic strength (e.g., using 0.15 M KCl).
-
Sample Addition: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes), followed by filtering the supernatant through a 0.22 µm chemically inert filter (e.g., PTFE).[13]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Preparation of a Formulation using a Co-solvent
This protocol describes how to prepare a solution using a co-solvent system, for example, for in vivo studies. A formulation using PEG300 and Tween-80 is provided as an example.[9]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Prepare Co-solvent Vehicle: Prepare the vehicle by mixing the components in the desired ratio. For a vehicle of 40% PEG300, 5% Tween-80, and 55% Saline:
-
To 400 µL of PEG300, add 50 µL of Tween-80 and mix thoroughly.
-
-
Combine Compound and Vehicle: To prepare a 1 mL final solution at 2 mg/mL, add 100 µL of the 20 mg/mL DMSO stock solution to the 450 µL PEG300/Tween-80 mixture. Mix until the solution is clear.
-
Final Dilution: Add 450 µL of saline dropwise to the mixture while continuously vortexing to bring the total volume to 1 mL. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Check: Inspect the final solution for any signs of precipitation. The solution should be clear before use.
Mandatory Visualization
Effect of pH on Compound Ionization and Solubility
The following diagram illustrates how changes in pH affect the ionization state of an amphoteric molecule like this compound, which in turn governs its aqueous solubility.
Caption: Relationship between pH, ionization state, and aqueous solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SID 340590238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of BMS-1166-N-piperidine-COOH PROTACs
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) derived from BMS-1166-N-piperidine-COOH.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of the PD-L1 protein. It is constructed from three main components:
-
A PD-L1 Ligand: A derivative of BMS-1166, a known inhibitor of the PD-1/PD-L1 interaction.[1][2] The "N-piperidine-COOH" modification provides a carboxylic acid handle for linker attachment.[3][4]
-
An E3 Ligase Ligand: A molecule that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). Pomalidomide and thalidomide are common CRBN ligands.
-
A Linker: A chemical chain that connects the PD-L1 ligand to the E3 ligase ligand. The linker's length and composition are critical for enabling the formation of a productive ternary complex (PD-L1–PROTAC–E3 Ligase).[5]
The final PROTAC hijacks the cell's ubiquitin-proteasome system to tag the PD-L1 protein for degradation.
Q2: What is the general synthetic strategy for these PROTACs?
The most common strategy is a convergent synthesis involving an amide bond formation. This typically involves coupling the carboxylic acid of the this compound fragment with an amine-terminated linker attached to the E3 ligase ligand.[6][7] Standard peptide coupling reagents are used to facilitate this reaction.
Caption: General workflow for BMS-1166 PROTAC synthesis.
Q3: Which E3 ligase ligand should I use?
The choice of E3 ligase depends on factors like its expression level in the target cells and the desired degradation profile. The most commonly used E3 ligases in PROTAC development are CRBN and VHL.[5] Ligands for these, such as thalidomide derivatives (pomalidomide, lenalidomide) for CRBN and VHL-1 derivatives, are commercially available or can be synthesized with linker attachment points.
Troubleshooting Guide: Amide Coupling Reactions
The final amide coupling step is critical and often a source of synthetic challenges.
Q4: My amide coupling reaction has a low yield. What are the common causes and solutions?
Low yields in the final coupling step are a frequent issue. The causes can be multifaceted, ranging from reaction conditions to the quality of starting materials.
Caption: Decision tree for troubleshooting low-yield reactions.
Q5: My amine starting material is a TFA salt from a deprotection step. Can I use it directly?
Using trifluoroacetic acid (TFA) salts of amines directly in amide coupling reactions can lead to significantly lower or no product formation.[6][7] The trifluoroacetate counterion can interfere with the reaction.[6]
Solutions:
-
Increase Base: Add a larger excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (e.g., 3-5 equivalents) to neutralize the TFA salt and facilitate the reaction.[8]
-
Salt Exchange: Convert the TFA salt to an HCl salt by dissolving in a minimal amount of solvent (like methanol or dioxane) and adding a solution of HCl. Then, evaporate the solvent.
-
Free Base Conversion: Neutralize the TFA salt by passing a solution of it through a strong cation exchange (SCX) cartridge or by performing a basic aqueous workup before the coupling step.[6]
Q6: My crude product looks complex, and purification by column chromatography is difficult. What should I do?
PROTACs are often large, greasy molecules with poor solubility, making standard silica gel chromatography challenging.[9]
Solutions:
-
Reverse-Phase HPLC: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs.[2][4] A gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is typically used.
-
Solubility: If the crude material is poorly soluble, try dissolving it in a minimal amount of DMSO or DMF before diluting with the HPLC mobile phase for injection. Poor solubility can lead to precipitation in assay buffers and irreproducible results.[10]
Q7: How do I confirm I have synthesized the correct PROTAC?
Thorough characterization is essential to confirm the identity and purity of the final compound.[2][11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique to quickly check for the presence of the desired product (by its mass-to-charge ratio) and assess the purity of the crude reaction mixture and final product.
-
HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental formula of the PROTAC.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the detailed chemical structure of the final molecule.[]
Data and Protocols
Table 1: Common Amide Coupling Conditions for PROTAC Synthesis
| Parameter | Condition A: HATU | Condition B: EDC/HOBt |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | HATU (1.0 - 1.5 eq)[1] | EDC (1.5 eq), HOBt (1.0 eq)[8] |
| Base | DIPEA (2.0 - 5.0 eq)[1] | DIPEA or NMM (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF, NMP, or DCM | Anhydrous DMF or DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 18 hours[1] | 4 - 24 hours |
Experimental Protocol: General HATU-Mediated Amide Coupling
This protocol provides a general procedure for the final coupling step.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
-
Coupling:
-
Add the amine-linker-E3 ligase ligand (1.1 eq), either as a solid or dissolved in a minimal amount of anhydrous DMF.
-
Continue stirring at room temperature, monitoring the reaction progress by LC-MS until the starting material is consumed (typically 2-18 hours).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of DMSO or DMF.
-
Purify the product by preparative RP-HPLC using a suitable gradient (e.g., 10-95% acetonitrile in water with 0.1% TFA).
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
-
Characterization:
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-1166-N-piperidine-COOH Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working on proteolysis-targeting chimeras (PROTACs) using the BMS-1166-N-piperidine-COOH scaffold for PD-L1 degradation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound based degrader?
A this compound based degrader is a heterobifunctional molecule designed to eliminate the PD-L1 protein. It consists of three components:
-
A "warhead" : The BMS-1166 moiety, which binds to the target protein, PD-L1.
-
An "anchor" : A ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A "linker" : A chemical chain that connects the warhead and the anchor.
The degrader functions by forming a ternary complex, bringing the PD-L1 protein and the E3 ligase into close proximity. This proximity allows the E3 ligase to tag the PD-L1 protein with ubiquitin, marking it for destruction by the cell's proteasome.[1]
Q2: How does linker length impact the efficiency of a degrader?
The linker is not just a passive spacer; its length and composition are critical for the degrader's efficacy.[2] An optimal linker length is essential for the proper formation and stability of the ternary complex.[3]
-
Too short: A short linker may create steric hindrance, preventing the PD-L1 and E3 ligase from coming together effectively.
-
Too long: An overly long and flexible linker might lead to an unstable ternary complex, as the entropic penalty of its formation increases. It can also result in unproductive binding geometries where ubiquitination does not occur efficiently.[2]
Systematic optimization of the linker length is a crucial step in developing a potent degrader.
Q3: How do I choose the attachment point for the linker on the this compound warhead?
The linker attachment site is a critical parameter that influences the binding affinity of the warhead to its target and the overall geometry of the ternary complex.[4] The ideal attachment point should be a solvent-exposed region of the warhead that, when modified, does not disrupt the key interactions required for binding to PD-L1. Analysis of the co-crystal structure of BMS-1166 with PD-L1, if available, or computational modeling can help identify suitable vectors for linker attachment.
Troubleshooting Guides
Problem 1: My degrader shows good binding to PD-L1 and the E3 ligase separately but does not induce degradation.
High binary binding affinity does not always translate to effective degradation. This common issue can arise from several factors related to the ternary complex.
References
Troubleshooting off-target effects of BMS-1166-N-piperidine-COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-1166 and its derivatives, such as BMS-1166-N-piperidine-COOH. The following information is intended to help users identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with PD-1/PD-L1 pathway inhibition. Could this be an off-target effect of this compound?
A1: Yes, it is possible. While BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM, like many small molecule inhibitors, it may interact with other cellular targets, particularly at higher concentrations.[1][2] Off-target effects can lead to unexpected phenotypes. It is crucial to determine if the observed effect is a direct result of on-target PD-L1 inhibition or an off-target activity.
Q2: What are the first steps to troubleshoot a suspected off-target effect?
A2: When an off-target effect is suspected, a systematic approach is recommended:
-
Confirm On-Target Engagement: Verify that this compound is engaging with PD-L1 in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for confirming target engagement in intact cells.
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the known on-target IC50 for PD-1/PD-L1 inhibition. Off-target effects often occur at higher concentrations.
-
Use a Structurally Unrelated Control: Employ a different, structurally unrelated PD-1/PD-L1 inhibitor. If the unexpected phenotype is not replicated with a different inhibitor, it is more likely to be an off-target effect specific to the chemical scaffold of BMS-1166.
-
Test in a PD-L1 Knockout/Knockdown System: If the phenotype persists in cells that do not express PD-L1, it is strong evidence of an off-target effect.
Q3: We are observing unexpected cytotoxicity in our cell-based assays. How can we determine if this is an on-target or off-target effect?
A3: BMS-1166 has been reported to have low toxicity in some cell lines, with EC50 values for cytotoxicity being significantly higher (in the micromolar range) than its on-target IC50.[3] To investigate unexpected cytotoxicity, consider the following:
-
Compare Cytotoxicity in PD-L1 Positive vs. Negative Cells: If the cytotoxicity is similar in cells with and without PD-L1 expression, it is likely an off-target effect.
-
Rescue Experiment: If the cytotoxicity is thought to be an on-target effect, explore whether the downstream consequences of PD-1/PD-L1 blockade could be responsible and if they can be rescued.
-
Broad-Spectrum Profiling: To identify potential off-target liabilities that could lead to cytotoxicity, consider performing a broad kinase screen or a proteome-wide analysis.
Q4: What are some known off-target liabilities for small molecule inhibitors with a biphenyl core structure, similar to BMS-1166?
A4: While a specific off-target profile for BMS-1166 is not extensively documented in publicly available literature, small molecules with biphenyl scaffolds are known to sometimes interact with kinases and other enzymes.[4][5] Increasing the lipophilicity of such compounds to enhance their affinity for the hydrophobic binding pocket of PD-L1 can also increase the likelihood of off-target interactions.[4] Therefore, a broad kinase activity panel is a reasonable starting point for investigating off-target effects of BMS-1166 and its derivatives.
On-Target Signaling Pathway and Mechanism of Action
BMS-1166 is a small molecule inhibitor that disrupts the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[2][6] This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host immune system. By blocking this interaction, BMS-1166 can restore T-cell activity against cancer cells.[1]
The mechanism of action for BMS-1166 involves more than simple competitive binding. It has been shown to induce the dimerization of PD-L1.[2] Furthermore, BMS-1166 can interfere with the post-translational modification of PD-L1 by inhibiting its glycosylation and blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[7][8] This leads to the accumulation of an under-glycosylated form of PD-L1 in the ER, preventing it from reaching the cell surface to interact with PD-1 on immune cells.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomic profiling and biomarker discovery for predicting the response to PD-1 inhibitor immunotherapy in gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation of BMS-1166-N-piperidine-COOH conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and characterizing the aggregation of BMS-1166-N-piperidine-COOH conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction. The "N-piperidine-COOH" moiety is a chemical linker often used to conjugate BMS-1166 to other molecules, such as proteins or E3 ligase ligands in the development of PROTACs (Proteolysis Targeting Chimeras).[1][2] Aggregation, the self-association of these conjugate molecules, is a significant concern because it can lead to decreased therapeutic efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[3][4] The hydrophobic nature of BMS-1166 can contribute to the propensity for aggregation, especially when conjugated to larger biomolecules.[5][6]
Q2: What are the primary causes of this compound conjugate aggregation?
A2: The aggregation of these conjugates is a multifactorial issue, primarily driven by the physicochemical properties of the conjugate and its environment. Key contributing factors include:
-
Hydrophobicity: BMS-1166 itself is a hydrophobic molecule. The addition of the N-piperidine-COOH linker and conjugation to other, potentially hydrophobic, moieties can increase the overall hydrophobicity, promoting self-association to minimize contact with aqueous environments.[5][6]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact conjugate stability. A pH near the isoelectric point (pI) of a protein conjugate can minimize electrostatic repulsion, leading to aggregation.[7]
-
High Concentration: Increased concentrations of the conjugate can favor intermolecular interactions and drive the formation of aggregates.
-
Temperature Stress: Elevated temperatures can induce conformational changes in protein conjugates, exposing hydrophobic regions and leading to irreversible aggregation.[8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause localized changes in concentration and pH, leading to denaturation and aggregation.
-
Mechanical Stress: Agitation or shear stress during handling and processing can also contribute to protein unfolding and aggregation.
Q3: How can I detect and quantify the aggregation of my this compound conjugate?
A3: Several analytical techniques can be employed to detect and quantify aggregation. The most common and effective methods are:
-
Dynamic Light Scattering (DLS): A rapid, non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of small amounts of large aggregates.
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic radius. SEC can be used to quantify the percentage of monomer, dimer, and higher-order aggregates in a sample.
-
Visual Inspection: While not quantitative, visual inspection for turbidity or precipitation is a simple first step to identify gross aggregation.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound conjugates.
Problem: Precipitate is visible in the conjugate solution.
| Potential Cause | Suggested Solution |
| Low Solubility | Decrease the concentration of the conjugate. |
| Add a co-solvent such as DMSO or ethanol (ensure compatibility with downstream applications). | |
| Buffer Incompatibility | Change the buffer system. Screen a range of pH values and ionic strengths. |
| Add excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) to increase solubility. |
Problem: DLS analysis shows a high polydispersity index (PDI) or the presence of large aggregates.
| Potential Cause | Suggested Solution |
| Suboptimal Buffer pH | Adjust the pH of the buffer to be at least 1-2 units away from the isoelectric point (pI) of the conjugate if it is a protein. |
| Inadequate Ionic Strength | Optimize the salt concentration (e.g., 50-150 mM NaCl) to balance charge screening and prevent salting-out. |
| Hydrophobic Interactions | Add non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) at low concentrations (e.g., 0.01-0.1%). |
| Include stabilizing excipients like sugars or polyols (e.g., glycerol, sorbitol). |
Problem: SEC analysis reveals an increase in high molecular weight (HMW) species over time.
| Potential Cause | Suggested Solution |
| Instability during Storage | Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles. |
| Store at a lower temperature (e.g., -80°C instead of -20°C). | |
| Add cryoprotectants like glycerol (10-25%) to frozen stocks. | |
| Oxidation | If the conjugate is susceptible to oxidation, add antioxidants like EDTA or DTT (ensure compatibility with the molecule). |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To assess the size distribution and presence of aggregates in a this compound conjugate solution.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
This compound conjugate sample
-
Filtration device (0.1 or 0.22 µm syringe filter)
-
Appropriate buffer
Procedure:
-
Sample Preparation:
-
If the sample contains visible particulates, centrifuge at 10,000 x g for 10 minutes to pellet large aggregates. Carefully transfer the supernatant to a new tube.
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm syringe filter into a clean, dust-free tube.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for the measurement (e.g., 25°C).
-
Enter the viscosity and refractive index of the solvent (buffer) into the software.
-
-
Measurement:
-
Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform the DLS measurement according to the instrument's instructions. Typically, this involves acquiring multiple runs for statistical accuracy.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
Examine the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.
-
Look for the presence of peaks corresponding to larger particle sizes, which would indicate aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify the monomeric, dimeric, and higher molecular weight species of a this compound conjugate.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
SEC column appropriate for the size range of the conjugate.
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
This compound conjugate sample.
-
Molecular weight standards for column calibration (optional but recommended).
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the conjugate sample to an appropriate concentration within the linear range of the detector using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the SEC column.
-
Run the separation using an isocratic elution with the mobile phase.
-
Monitor the elution profile using the UV detector at a wavelength where the conjugate absorbs (e.g., 280 nm for protein conjugates).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Typically, higher molecular weight species (aggregates) will elute first, followed by the monomer, and then any lower molecular weight fragments.
-
Integrate the area of each peak.
-
Calculate the percentage of each species (e.g., % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100).
-
Visualizations
Caption: Factors influencing the aggregation pathway of this compound conjugates.
Caption: A logical workflow for troubleshooting aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. adcreview.com [adcreview.com]
- 6. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of BMS-1166-N-piperidine-COOH in Solution
This technical support center provides guidance on the stability testing of BMS-1166-N-piperidine-COOH in solution for researchers, scientists, and drug development professionals. The information provided is intended to serve as a comprehensive resource for designing and troubleshooting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For long-term storage of the solid compound, it is recommended to store it at -20°C, sealed, and protected from moisture and light.[1] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.
Q2: What solvents are suitable for preparing stock solutions of this compound?
A2: While specific solubility data for this compound is not extensively published, the parent compound, BMS-1166, is soluble in DMSO.[2] It is recommended to start with a high-quality, anhydrous grade of DMSO to prepare a concentrated stock solution. For aqueous buffers, the solubility may be limited, and it is crucial to determine the optimal pH and buffer composition for your experiments.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to protect the compound from light.[1] Photodegradation is a common pathway for the degradation of organic molecules.[3][4] Therefore, all solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Given its chemical structure, which includes a piperidine carboxylic acid moiety, potential degradation pathways include hydrolysis and oxidation.[5][6] Hydrolysis of the carboxylic acid group can be influenced by pH, while oxidation can be initiated by exposure to air and light.[5][6] Stress testing under various pH conditions, and in the presence of oxidative agents, can help to identify the specific degradation products.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Adjust solution pH, protect from light, and deaerate solvents to minimize degradation. |
| Impurities in the solvent or buffer. | Use high-purity solvents and freshly prepared buffers. Run a blank injection of the solvent/buffer to check for contaminants. | |
| Decreased peak area over time | The compound is degrading in the prepared solution. | Re-evaluate the storage conditions of the solution. Consider storing at a lower temperature or preparing the solution fresh before each use. Ensure the pH of the solution is optimal for stability. |
| Poor solubility in aqueous buffer | The compound has low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be mindful of the final percentage of the organic solvent in your assay. The salt form of a similar compound, BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride, is noted to have enhanced water solubility and stability, which may be a consideration.[7] |
| Inconsistent results between experiments | Variability in solution preparation or handling. | Standardize the protocol for solution preparation, including the source and purity of reagents, pH of buffers, and storage conditions. Ensure accurate and consistent pipetting. |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol for Solution Stability Testing of this compound
This protocol provides a general framework for assessing the stability of this compound in solution. It should be adapted based on the specific requirements of your research.
1. Materials and Reagents:
-
This compound
-
High-purity solvents (e.g., DMSO, acetonitrile, methanol)
-
High-purity water
-
Buffers of various pH (e.g., phosphate, citrate)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Validated stability-indicating HPLC method
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a minimal amount of high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in amber vials at -80°C.
3. Preparation of Stability Samples:
-
Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to the final concentration for your experiment.
-
Prepare separate samples for each storage condition and time point to be tested.
-
Transfer the samples to amber vials and seal them.
4. Storage Conditions and Time Points:
-
Long-term stability: Store samples at the intended storage temperature (e.g., 4°C or -20°C) and test at appropriate intervals (e.g., 0, 7, 14, 30 days).
-
Accelerated stability: Store samples at a higher temperature (e.g., 25°C or 40°C) to accelerate degradation and predict long-term stability.[4][8] Test at shorter intervals (e.g., 0, 1, 3, 7 days).
-
Freeze-thaw stability: Subject samples to multiple freeze-thaw cycles (e.g., from -20°C or -80°C to room temperature) and analyze after each cycle.
5. Analytical Method:
-
Use a validated stability-indicating HPLC method to analyze the samples. The method should be able to separate the parent compound from any potential degradation products.
-
At each time point, inject a known volume of the sample onto the HPLC system.
-
Record the peak area of the parent compound and any new peaks that appear.
6. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).
-
Plot the percentage of the remaining compound against time for each storage condition.
-
Identify and quantify any major degradation products.
Data Presentation
Stability Data Summary for this compound in Solution
| Storage Condition | Time Point | % Remaining Parent Compound | Appearance of Degradation Products (Peak Area %) |
| 4°C | 0 hours | 100% | Not Detected |
| 24 hours | |||
| 7 days | |||
| 30 days | |||
| 25°C | 0 hours | 100% | Not Detected |
| 6 hours | |||
| 12 hours | |||
| 24 hours | |||
| Freeze-Thaw | 1 cycle | ||
| (from -20°C) | 2 cycles | ||
| 3 cycles |
Visualizations
Caption: Experimental workflow for the stability testing of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Strategies to enhance the efficacy of BMS-1166-N-piperidine-COOH
Welcome to the technical support center for BMS-1166-N-piperidine-COOH. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of BMS-1166, a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, with an IC50 of 1.4 nM.[1][2][3] Its primary application is as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][5] By incorporating this moiety, researchers can create PROTACs that specifically target PD-L1 for degradation.[1][4][5]
Q2: What is the mechanism of action of the parent compound, BMS-1166?
A2: BMS-1166 functions by binding to PD-L1, which induces its dimerization and blocks the interaction with its receptor, PD-1.[6] This restores T-cell activation that is otherwise suppressed by the PD-1/PD-L1 immune checkpoint.[6] A novel mechanism has also been identified where BMS-1166 prevents the proper glycosylation and export of PD-L1 from the endoplasmic reticulum (ER), leading to its retention in the ER and subsequent failure to interact with PD-1 on the cell surface.[7][8]
Q3: How should I store and handle this compound?
A3: For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 3 years. Stock solutions in a solvent like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][9][10] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q4: What are the key differences between BMS-1166 and this compound?
A4: BMS-1166 is the parent inhibitor of the PD-1/PD-L1 interaction. This compound is a derivative that has a carboxylic acid handle on the piperidine ring.[1] This carboxylic acid provides a convenient attachment point for a linker, which is essential for its use in constructing PROTACs.[1][4]
Troubleshooting Guides
Solubility and Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in aqueous buffer. | The compound has limited aqueous solubility. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. For cellular assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity. 3. For in vivo studies, consider formulating the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] Sonication may be required to aid dissolution.[3] |
| Compound appears to be inactive or has reduced potency over time. | Degradation of the compound. | 1. Store the solid compound and stock solutions at the recommended temperatures (-20°C or -80°C).[1][4][9][10] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] 3. Prepare fresh working solutions from the stock solution for each experiment. |
| Inconsistent results between experiments. | Variability in compound concentration due to incomplete dissolution or precipitation. | 1. Always ensure the stock solution is fully dissolved before making dilutions. Gentle warming or vortexing may help. 2. Visually inspect the final working solution for any signs of precipitation before adding it to your experimental system. |
Cell-Based Assay Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no activity in a cellular assay despite high potency in biochemical assays. | 1. Poor cell permeability. 2. Rapid efflux from the cells. 3. The compound is metabolized to an inactive form. | 1. Enhance Cellular Uptake: Consider strategies like formulating with cell-penetrating peptides or encapsulating in nanoparticles.[7][12] 2. Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to PD-L1 inside the cells. 3. Metabolic Stability: Investigate potential metabolic liabilities of the compound in your cell system. |
| High background signal in a reporter assay. | Off-target effects of the compound. | 1. Perform a counter-screen with a parental cell line that does not express PD-L1 to identify non-specific effects. 2. Test a structurally similar but inactive analog of the compound as a negative control. |
| Variability in PD-L1 expression levels. | PD-L1 expression can be modulated by culture conditions. | 1. Use cell lines with stable and high endogenous expression of PD-L1, such as MDA-MB-231 or Raji cells. Alternatively, use a cell line engineered to overexpress PD-L1.[4] 2. Consider stimulating cells with interferon-gamma (IFN-γ) to induce PD-L1 expression, but be mindful of other cellular changes this may cause. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of BMS-1166 and its derivatives from various assays.
| Compound | Assay Type | IC50 | Reference |
| BMS-1166 | PD-1/PD-L1 HTRF Assay | 1.4 nM | [2][3] |
| BMS-1166 | Jurkat/CHO co-culture reporter assay | 276 nM | [2] |
| PROTAC PD-1/PD-L1 degrader-1 (derived from this compound) | PD-1/PD-L1 Interaction Inhibition | 39.2 nM | [4][5][10][12][13][14][][16] |
Experimental Protocols
Protocol 1: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is for determining the in vitro inhibitory activity of this compound on the PD-1/PD-L1 interaction.
Materials:
-
This compound
-
Recombinant human PD-1 protein (tagged, e.g., with His-tag)
-
Recombinant human PD-L1 protein (tagged, e.g., with Fc-tag)
-
HTRF detection reagents (e.g., anti-His-Europium Cryptate and anti-Fc-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Method:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the tagged PD-1 protein solution to all wells.
-
Add 5 µL of the tagged PD-L1 protein solution to all wells.
-
Add 5 µL of the HTRF detection reagents (pre-mixed anti-tag antibodies) to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the ratio against the compound concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to its target protein, PD-L1, in a cellular context.
Materials:
-
This compound
-
A cell line with high endogenous PD-L1 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-PD-L1 primary antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Thermal cycler
-
Western blot equipment
Method:
-
Culture the PD-L1 expressing cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 2-4 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Perform Western blot analysis on the soluble fractions using an anti-PD-L1 antibody to detect the amount of soluble PD-L1 at each temperature.
-
Quantify the band intensities and plot the normalized intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for HTRF and CETSA.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHO/Human PD-L1 Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-L1 glycosylation and its impact on binding to clinical antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Poor Cell Permeability of BMS-1166-N-piperidine-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the poor cell permeability of BMS-1166-N-piperidine-COOH, a derivative of the potent PD-1/PD-L1 interaction inhibitor, BMS-1166.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of BMS-1166, a small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3] The parent compound, BMS-1166, functions by inducing the dimerization of PD-L1, which blocks its interaction with the PD-1 receptor on T-cells.[1][4] This action is intended to restore T-cell activity against tumor cells. Additionally, BMS-1166 has been shown to inhibit the glycosylation of PD-L1, preventing its transport from the endoplasmic reticulum to the Golgi apparatus.[5][6] The N-piperidine-COOH modification is likely intended to provide a point of attachment for linkers, for example, in the development of PROTACs (Proteolysis Targeting Chimeras).[2][7]
Q2: Why is my this compound exhibiting poor cell permeability in my experiments?
A2: While specific permeability data for this compound is not publicly available, several factors inherent to its structure and the parent compound, BMS-1166, may contribute to poor cell permeability. Biphenyl-based small molecule inhibitors are often characterized by high lipophilicity and poor aqueous solubility, which can hinder efficient passage across cell membranes.[8][9] Furthermore, the presence of a carboxylic acid moiety can increase the polarity of the molecule and lead to a charged state at physiological pH, which generally reduces passive diffusion across the lipid bilayer of the cell membrane.[10][11]
Q3: What are the standard in vitro assays to quantify the cell permeability of my compound?
A3: The two most common in vitro models for assessing intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and mimic the intestinal epithelial barrier. It provides an apparent permeability coefficient (Papp) and can also indicate if a compound is a substrate for efflux transporters like P-glycoprotein.[12]
-
PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method for assessing passive permeability.[13]
Q4: How can I improve the cellular uptake of this compound in my cell-based assays?
A4: Improving cellular uptake can be approached through formulation strategies or chemical modification. For in vitro experiments, formulation strategies are more common and can include:
-
Use of Solubilizing Agents: For compounds with poor aqueous solubility, using co-solvents or solubilizing agents in the assay medium can improve their bioavailability.[14][15][16][17]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like micelles or nanoparticles can enhance its ability to cross the cell membrane.[18]
-
Prodrug Approach: While a more involved chemical modification, converting the carboxylic acid to an ester can create a more lipophilic prodrug that can more easily cross the cell membrane and is then hydrolyzed back to the active compound inside the cell.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Increase the concentration of a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) in the donor buffer. Use solubilizing agents like cyclodextrins, but validate that they do not compromise the integrity of the Caco-2 monolayer.[19] |
| Compound Precipitation | Visually inspect the donor wells for any precipitate after the experiment. If observed, reduce the initial concentration of the compound. |
| Active Efflux | A high efflux ratio (Papp B-A / Papp A-B > 2) suggests the compound is a substrate for efflux transporters like P-glycoprotein.[20] Perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm. |
| Non-specific Binding | The high lipophilicity of biphenyl compounds can lead to non-specific binding to plasticware.[8] Use low-binding plates and include a protein like BSA in the basolateral chamber to act as a "sink".[21] |
| Incorrect pH | Ensure the pH of the apical and basolateral buffers is appropriate. For carboxylic acid-containing compounds, a lower pH in the apical chamber may increase the proportion of the neutral, more permeable form. |
Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Functional Assays
| Potential Cause | Troubleshooting Steps |
| Compound Aggregation | Due to poor solubility, the compound may be forming aggregates at the concentrations used in the assay, leading to variable effective concentrations.[22] Use dynamic light scattering (DLS) to check for aggregation. Consider formulation with non-ionic surfactants. |
| Cell Health and Density | Ensure that the cells are healthy and seeded at a consistent density for each experiment. Variations in cell number can lead to inconsistent results.[23] |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., autofluorescence). Include appropriate controls, such as the compound in cell-free assay medium, to check for interference.[23] |
| Inadequate Incubation Time | For poorly permeable compounds, a longer incubation time may be necessary to allow for sufficient intracellular accumulation to elicit a biological response. |
Data Presentation
As specific experimental permeability data for this compound is not publicly available, the following table provides representative data for compounds with varying permeability characteristics in the Caco-2 assay to serve as a reference for interpreting your experimental results.
| Compound | Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Human Intestinal Absorption (%) |
| Propranolol | High | 20-30 | ~1 | >90 |
| Atenolol | Low | <1 | ~1 | <50 |
| Digoxin | Low (P-gp Substrate) | <1 | >10 | Variable (efflux limited) |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Dissolve this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Assay (Apical to Basolateral - A-B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points.
-
-
Permeability Assay (Basolateral to Apical - B-A for efflux):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.[24]
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[25][26]
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare Donor and Acceptor Plates: Use a 96-well filter plate as the donor plate and a corresponding 96-well plate as the acceptor plate.
-
Coat the Artificial Membrane: Coat the filter of the donor plate with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) and allow the solvent to evaporate.
-
Prepare Solutions:
-
Dissolve this compound in the donor buffer.
-
Fill the acceptor plate wells with the acceptor buffer.
-
-
Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly for a defined period with gentle shaking.
-
Sample Analysis: Separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
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Calculate Permeability: Calculate the effective permeability (Pe) based on the change in concentration in the donor and acceptor wells over time.
Visualizations
Caption: A workflow for assessing and troubleshooting the cell permeability of this compound.
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: A logical troubleshooting workflow for addressing the low cell permeability of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biphenyl-based small molecule inhibitors: Novel cancer immunotherapeutic agents targeting PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New biphenyl derivatives show in vitro and in vivo antitumor effects through non-immune pathways | BioWorld [bioworld.com]
- 10. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2′ Benzene Carboxylic Acid Moiety Is Associated with Decrease in Cellular Uptake: Evaluation of Novel Nonpeptidic HIV-1 Protease Inhibitors Containing P2 bis-Tetrahydrofuran Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 18. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quotientsciences.com [quotientsciences.com]
- 20. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer | Semantic Scholar [semanticscholar.org]
- 23. selectscience.net [selectscience.net]
- 24. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: BMS-1166 & BMS-1166-N-piperidine-COOH Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BMS-1166 and its N-piperidine-COOH derivative in their experiments.
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments.
Question: My cell-based assay shows lower than expected potency for BMS-1166 compared to the reported biochemical IC50.
Possible Causes and Solutions:
-
Compound Solubility: BMS-1166 has poor aqueous solubility. Precipitated compound will not be active.
-
Troubleshooting Steps:
-
Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution.
-
Warm the stock solution to room temperature and vortex thoroughly before preparing dilutions.
-
When diluting into aqueous media for your assay, add the DMSO stock dropwise while vortexing the media to minimize precipitation.
-
Visually inspect your final dilutions for any signs of precipitation.
-
-
-
Cell Line Specificity: BMS-1166 is highly specific for human PD-L1 and does not show significant activity against murine PD-L1.[1]
-
Troubleshooting Steps:
-
Confirm that your experimental cell lines express human PD-L1.
-
If using murine cell lines, BMS-1166 is not the appropriate compound. Consider a different inhibitor with cross-species reactivity.
-
-
-
Mechanism of Action in Cellular Context: The primary mechanism of BMS-1166 is to induce dimerization of PD-L1 on the cell surface, which then blocks the interaction with PD-1.[2] This is distinct from a simple competitive binding inhibitor. The efficiency of dimerization can be influenced by the density of PD-L1 on the cell surface.
-
Troubleshooting Steps:
-
Verify the PD-L1 expression level on your target cells using flow cytometry or western blot.
-
Consider that cell lines with very low PD-L1 expression may show a weaker response.
-
-
-
Off-Target Effects at High Concentrations: At higher concentrations, small molecule inhibitors can exhibit off-target effects that may lead to cytotoxicity or other confounding results.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Include a vehicle control (DMSO only) in all experiments to assess solvent effects.
-
-
Question: I am observing a shift in the molecular weight of PD-L1 on my Western blot after treatment with BMS-1166.
Possible Cause and Solution:
-
Inhibition of PD-L1 Glycosylation: BMS-1166 has been shown to have an unexpected secondary mechanism of action where it partially and specifically inhibits the N-linked glycosylation of PD-L1.[3][4][5][6][7][8] This leads to the accumulation of an under-glycosylated form of PD-L1 in the endoplasmic reticulum (ER) and a decrease in the mature, fully glycosylated form on the cell surface.[3][5][8]
-
Interpretation: The lower molecular weight band you are observing is likely the under-glycosylated PD-L1. The higher molecular weight, mature form may appear reduced. This is a known effect of BMS-1166 and can be used as a marker of target engagement.
-
Question: My in vivo experiment using a murine model is not showing efficacy with BMS-1166.
Possible Cause and Solution:
-
Species Specificity: As mentioned previously, BMS-1166 is specific for human PD-L1 and is not effective against murine PD-L1.[1]
-
Troubleshooting Steps:
-
This is an expected result. For in vivo studies in wild-type murine models, a different PD-1/PD-L1 inhibitor with murine cross-reactivity is required.
-
Alternatively, consider using humanized mouse models that express human PD-L1.
-
-
Question: I am using a PROTAC generated from BMS-1166-N-piperidine-COOH and not seeing efficient degradation of PD-L1.
Possible Causes and Solutions:
-
Inefficient Ternary Complex Formation: The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein (PD-L1), the PROTAC, and an E3 ligase. The linker connecting the BMS-1166 moiety to the E3 ligase ligand is critical for this.
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Suboptimal PROTAC Concentration: PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of binary complexes (PROTAC-PD-L1 or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.
-
Troubleshooting Steps:
-
Perform a full dose-response curve to identify the optimal concentration for PD-L1 degradation.
-
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of BMS-1166?
BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction. It binds to PD-L1 and induces its dimerization, which sterically hinders the binding of PD-1.[2]
What is this compound and how is it used?
This compound is a derivative of BMS-1166 that incorporates a carboxylic acid on the piperidine ring. This functional group serves as a chemical handle to link the BMS-1166 moiety to another molecule. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it is connected via a linker to a ligand for an E3 ubiquitin ligase.[2][11] This creates a molecule that can induce the degradation of PD-L1.
What is the reported potency of BMS-1166 and related compounds?
The potency of BMS-1166 can vary depending on the assay format. It is important to consider the experimental context when comparing values.
| Compound/Molecule | Assay Type | Parameter | Value |
| BMS-1166 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM[2][11] |
| BMS-1166 | T-Cell Activation Assay | EC50 | Three-digit nanomolar range[12] |
| PROTAC PD-1/PD-L1 degrader-1 (utilizing BMS-1166 moiety) | PD-1/PD-L1 Interaction Assay | IC50 | 39.2 nM[2][4][13] |
What are some key considerations for dissolving and storing BMS-1166?
-
Solubility: BMS-1166 is soluble in DMSO. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as the compound's solubility can be reduced in the presence of moisture.[14]
-
Storage: Stock solutions in DMSO should be stored at -20°C or -80°C. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2][11]
Experimental Protocols
1. PD-L1/PD-1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is for assessing the ability of BMS-1166 or its derivatives to inhibit the interaction between PD-1 and PD-L1 in a biochemical format.
-
Materials:
-
Recombinant human PD-1 and PD-L1 proteins with appropriate tags (e.g., His-tag, Fc-tag)
-
HTRF detection reagents (e.g., anti-tag antibody conjugated to a donor fluorophore and another anti-tag antibody conjugated to an acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
BMS-1166 and/or this compound
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Dispense the compound dilutions into the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (donor and acceptor antibodies).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the HTRF ratio and determine the IC50 value from the dose-response curve.
-
2. Jurkat T-Cell Activation Co-Culture Assay
This cell-based assay evaluates the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1-expressing cells.
-
Materials:
-
Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., NFAT-luciferase)
-
PD-L1 expressing cells (e.g., CHO-K1 or a cancer cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-1166
-
96-well white, flat-bottom assay plates
-
Luciferase detection reagent
-
Luminometer
-
-
Procedure:
-
Seed the PD-L1 expressing cells into the 96-well plate and allow them to adhere.
-
Prepare serial dilutions of BMS-1166 in cell culture medium.
-
Add the BMS-1166 dilutions to the wells containing the PD-L1 expressing cells.
-
Add the Jurkat-PD-1/NFAT-Luciferase reporter cells to the wells.
-
Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Add the luciferase detection reagent to each well.
-
Measure the luminescence using a luminometer.
-
Analyze the data to determine the EC50 of BMS-1166 in restoring T-cell activation.
-
3. Western Blot for PD-L1 Glycosylation Status
This protocol is used to observe the effect of BMS-1166 on the glycosylation of PD-L1.
-
Materials:
-
PD-L1 expressing cells
-
BMS-1166
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat PD-L1 expressing cells with BMS-1166 at various concentrations and for different time points. Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PD-L1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot to visualize the protein bands. Look for a shift in the molecular weight of PD-L1 in the BMS-1166 treated samples compared to the control.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of BMS-1166.
Caption: Experimental workflow for a PD-1/PD-L1 HTRF assay.
References
- 1. PD−L1 immunostaining: what pathologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
Validation & Comparative
Validating Target Engagement of BMS-1166-N-piperidine-COOH: A Comparative Guide
In the landscape of cancer immunotherapy, the inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction is a cornerstone of reactivating the host immune system against tumors. While monoclonal antibodies have dominated this space, small molecule inhibitors are emerging as a promising alternative. This guide provides a comparative analysis of the target engagement validation for BMS-1166-N-piperidine-COOH, a derivative of the potent PD-1/PD-L1 inhibitor BMS-1166, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Overview of BMS-1166 and its Derivatives
BMS-1166 is a small molecule that potently inhibits the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM.[1][2] Its mechanism of action involves inducing the dimerization of PD-L1, which sterically hinders its binding to PD-1.[1][3][4] Furthermore, studies have revealed that BMS-1166 can block the export of PD-L1 from the endoplasmic reticulum, preventing its proper glycosylation and subsequent interaction with PD-1 on T cells.[][6][7] This ultimately restores T-cell activation that is suppressed by the PD-1/PD-L1 signaling axis.[1][2][6]
This compound is a derivative of BMS-1166 that incorporates a carboxylic acid handle on the piperidine ring. This modification makes it a valuable building block for the synthesis of PROTACs, which are designed to degrade target proteins.[8][9] By linking this compound to an E3 ligase ligand, a PROTAC can be created to specifically target PD-L1 for degradation.
Quantitative Comparison of PD-1/PD-L1 Inhibitors
The following table summarizes the inhibitory potency of BMS-1166 and a related PROTAC derivative against the PD-1/PD-L1 interaction. Direct quantitative data for this compound's inhibitory activity is not extensively available in public literature, as it is primarily characterized as an intermediate for PROTAC synthesis. However, its efficacy is inferred from the activity of its parent compound and the resulting PROTACs.
| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference(s) |
| BMS-1166 | PD-1/PD-L1 | HTRF | 1.4 | [1][2] |
| PROTAC PD-1/PD-L1 degrader-1 | PD-1/PD-L1 | Unknown | 39.2 | [9][10][11] |
| (Synthesized from BMS-1166-N-piperidine-CO-N-piperazine) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to validate the target engagement of PD-1/PD-L1 inhibitors like BMS-1166 and its derivatives.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This assay is a common method to quantify the binding affinity of inhibitors to the PD-1/PD-L1 complex in a solution-based format.
Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). When a biotinylated PD-L1 protein bound to streptavidin-Europium cryptate interacts with a His-tagged PD-1 protein bound to an anti-His-XL665 antibody, the two fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Dilute recombinant human PD-1-His and biotinylated PD-L1 proteins, streptavidin-Europium cryptate, and anti-His-XL665 antibody in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., BMS-1166) in DMSO and then dilute further in the assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to a low-volume 384-well plate.
-
Reagent Addition: Add the PD-1-His and biotinylated PD-L1 proteins to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.
-
Detection Reagent Addition: Add the streptavidin-Europium cryptate and anti-His-XL665 antibody to the wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the compound concentration. Determine the IC50 value from the resulting dose-response curve.
T-Cell Activation Reporter Assay
This cell-based assay evaluates the functional consequence of inhibiting the PD-1/PD-L1 interaction, which is the restoration of T-cell activation.
Principle: Jurkat T cells are engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter, such as the NFAT (Nuclear Factor of Activated T-cells) response element. When these cells are co-cultured with cells expressing PD-L1, the PD-1/PD-L1 interaction inhibits T-cell receptor (TCR) signaling, leading to low reporter gene expression. An inhibitor of the PD-1/PD-L1 interaction will block this inhibition and restore TCR-mediated activation, resulting in an increased reporter signal.
Protocol:
-
Cell Culture: Maintain Jurkat-PD-1/NFAT-Luciferase cells and a PD-L1 expressing cell line (e.g., CHO-PD-L1) in appropriate culture media.
-
Compound Treatment: Seed the Jurkat-PD-1/NFAT-Luciferase cells in a white, clear-bottom 96-well plate. Add serial dilutions of the test compound.
-
Co-culture: Add the PD-L1 expressing cells to the wells containing the Jurkat cells and test compound.
-
T-cell Stimulation: Add a TCR stimulus, such as anti-CD3/CD28 antibodies or a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin).
-
Incubation: Co-culture the cells for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: Add a luciferase substrate reagent to the wells.
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 for T-cell activation restoration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for validating a small molecule inhibitor.
Caption: PD-1/PD-L1 Signaling Pathway Inhibition by BMS-1166.
Caption: Workflow for Validating Target Engagement of a PD-L1 Inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle for PD-L1 Suppression: BMS-1166 vs. its PROTAC Derivative
In the landscape of cancer immunotherapy, small-molecule inhibitors targeting the programmed death-ligand 1 (PD-L1) have emerged as a promising alternative to monoclonal antibodies. BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction.[1] A novel strategy to enhance the therapeutic efficacy of such inhibitors is their conversion into proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of the parental PD-L1 inhibitor, BMS-1166, and a PROTAC derivative synthesized using a BMS-1166-N-piperidine-COOH moiety. This derivative, herein referred to as a BMS-1166-based PROTAC, offers a distinct mechanism of action by inducing the degradation of the PD-L1 protein.
Mechanism of Action: Inhibition vs. Degradation
BMS-1166 functions by binding to PD-L1 and inducing its dimerization, which prevents its interaction with the PD-1 receptor on T-cells.[] This blockade of the PD-1/PD-L1 axis releases the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells. Furthermore, BMS-1166 has been shown to inhibit the glycosylation of PD-L1 and block its transport from the endoplasmic reticulum to the Golgi apparatus, further impairing its function.[3]
In contrast, the BMS-1166-based PROTAC leverages the ubiquitin-proteasome system to eliminate the PD-L1 protein altogether. The PROTAC molecule is heterobifunctional, with one end binding to PD-L1 (utilizing the BMS-1166 scaffold) and the other end recruiting an E3 ubiquitin ligase. This proximity leads to the ubiquitination of PD-L1, marking it for degradation by the proteasome.
Efficacy Comparison: A Data-Driven Analysis
The efficacy of BMS-1166 and its PROTAC derivative can be evaluated through various in vitro assays that measure their ability to disrupt the PD-1/PD-L1 pathway and enhance T-cell activity.
| Efficacy Parameter | BMS-1166 (Parental) | BMS-1166-based PROTAC (P22) | Assay Type | Reference |
| PD-1/PD-L1 Binding Inhibition (IC50) | 1.4 nM | 39.2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1],[4] |
| PD-L1 Protein Degradation | Not Applicable | Moderate degradation observed | Western Blot / Flow Cytometry | [4] |
| T-Cell Activation | Dose-dependent restoration of T-cell activation | Significant restoration of repressed T-cell immunity | T-Cell Co-culture / NFAT-Luciferase Reporter Assay | [5],[4] |
| Cytotoxicity (EC50) | 40.5 µM (in Jurkat T-cells) | Data not available | Metabolic Activity Assay | [5] |
Note: The PROTAC data is based on compound P22 from a study by Cheng et al., which is a PROTAC developed from a resorcinol diphenyl ether-based scaffold similar to BMS-1166.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the inhibition of the PD-1 and PD-L1 interaction.
-
Reagents : Tagged recombinant human PD-1 and PD-L1 proteins, HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor).
-
Procedure :
-
Test compounds (BMS-1166 or PROTAC) are serially diluted and added to a low-volume 384-well plate.
-
Tagged PD-1 and PD-L1 proteins are added to the wells.
-
HTRF detection reagents are added.
-
The plate is incubated to allow for protein binding and FRET signal development.
-
The HTRF signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the PD-1/PD-L1 interaction.
-
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits 50% of the PD-1/PD-L1 interaction, is calculated from a dose-response curve.
Western Blot for PD-L1 Degradation
This technique is used to visualize and quantify the reduction in PD-L1 protein levels following PROTAC treatment.
-
Cell Culture and Treatment : Cancer cells expressing PD-L1 are cultured and treated with various concentrations of the BMS-1166-based PROTAC for a specified time.
-
Lysis : Cells are harvested and lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for PD-L1.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
-
Detection and Analysis : The light signal is captured using an imaging system. The intensity of the bands corresponding to PD-L1 is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
T-Cell Activation/Co-culture Assay (NFAT-Luciferase Reporter)
This cell-based assay measures the ability of the compounds to restore T-cell activation that has been suppressed by PD-L1-expressing cancer cells.
-
Cell Lines :
-
Procedure :
-
Target cells are seeded in a 96-well plate.
-
The target cells are treated with different concentrations of BMS-1166 or the PROTAC derivative.
-
The engineered Jurkat T-cells are then added to the wells to co-culture with the target cells.
-
The plate is incubated to allow for T-cell activation.
-
A luciferase substrate is added to the wells.
-
-
Data Analysis : The luminescence produced by the luciferase reporter is measured using a luminometer. An increase in luminescence indicates T-cell activation. The EC50, the concentration of the compound that elicits 50% of the maximal T-cell activation, can be calculated.
Conclusion
The comparison between BMS-1166 and its PROTAC derivative highlights a trade-off between direct binding inhibition and targeted protein degradation. While the parental BMS-1166 exhibits a significantly lower IC50 in a biochemical binding assay, the PROTAC introduces a novel and highly effective mechanism of action by inducing the degradation of PD-L1. This degradation can lead to a more sustained and potent biological effect, as demonstrated by the significant restoration of T-cell immunity. The choice between an inhibitor and a degrader will depend on the specific therapeutic context, including the desired duration of action and the potential for resistance mechanisms to emerge. Further in vivo studies are necessary to fully elucidate the comparative efficacy and pharmacokinetic/pharmacodynamic profiles of these two promising therapeutic modalities.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
In Vivo Performance of PD-L1-Targeting PROTACs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy in oncology. This guide provides a comparative overview of the in vivo validation of PROTACs based on a derivative of the BMS-1166 scaffold and other alternative small-molecule PD-L1 degraders. The data presented here is compiled from preclinical studies to aid in the evaluation and selection of potential therapeutic candidates.
Introduction to PD-L1 Targeting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein. In the context of cancer immunotherapy, PD-L1 PROTACs aim to eliminate the PD-L1 protein from the surface of tumor cells, thereby preventing its interaction with the PD-1 receptor on T cells and restoring anti-tumor immunity. BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction. The derivative, BMS-1166-N-piperidine-COOH, serves as a warhead for creating PROTACs that target PD-L1 for degradation. While direct in vivo validation data for a PROTAC using the precise this compound moiety is not yet publicly available, studies on PROTACs derived from the closely related BMS-37 scaffold provide valuable insights.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-tumor efficacy of a BMS-37 derivative PROTAC (21a) and two other recently developed small-molecule PD-L1 degrading PROTACs (Compound [I] and Compound [II]).
| PROTAC | Target Ligand Scaffold | E3 Ligase Ligand | Animal Model | Tumor Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 21a | BMS-37 Derivative | Pomalidomide (CRBN) | C57BL/6 mice | MC-38 (colon adenocarcinoma) | 50 mg/kg, intraperitoneal, every other day for 2 weeks | Significantly inhibited tumor growth and increased CD8+ T cell infiltration | [1] |
| Compound [I] | Undisclosed | Undisclosed | C57BL/6 mice | MC38 (colon cancer) | 10 mg/kg | 48.72% | [2] |
| 20 mg/kg | 57.35% | [2] | |||||
| Compound [II] | Undisclosed | Undisclosed | C57BL/6 mice | MC38 (colon cancer) | 10 mg/kg | 34.61% | [2] |
| 20 mg/kg | 54.92% | [2] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these PROTACs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the reproducibility and interpretation of results. Below are the generalized protocols based on the cited studies.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are typically used for syngeneic tumor models.
-
Tumor Cell Line and Implantation: Murine colon adenocarcinoma MC-38 cells are cultured in appropriate media. Approximately 1 x 106 cells in 100 µL of serum-free medium or a mixture with Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length × Width²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Drug Formulation and Administration:
-
PROTAC 21a: Formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. Administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg every other day for 14 days.[1]
-
Compounds [I] and [II]: Specific formulation details are not provided in the abstract. Dosing was performed at 10 mg/kg and 20 mg/kg.[2]
-
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed. Tumor growth inhibition (TGI) is calculated. A portion of the tumor tissue is used for Western blot analysis to quantify PD-L1 protein levels, and another portion is fixed for immunohistochemistry (IHC) to analyze the infiltration of CD8+ T cells.
Pharmacokinetic (PK) Studies
While specific PK data for the compared PD-L1 PROTACs are limited in the provided abstracts, a general protocol for in vivo PK studies in mice is as follows:
-
Animal Model: Male or female mice (e.g., C57BL/6 or BALB/c) are used.
-
Drug Administration: The PROTAC is administered via a relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, or oral gavage (p.o.).
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding. Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the PROTAC in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated using appropriate software.
Conclusion
The available in vivo data suggests that small-molecule PROTACs targeting PD-L1 are a viable and promising therapeutic strategy. The BMS-37 derivative, 21a, and Compounds [I] and [II] have all demonstrated significant anti-tumor activity in syngeneic mouse models, which is associated with the degradation of PD-L1 and enhanced T cell infiltration into the tumor microenvironment. While direct comparative studies are needed to definitively assess the superiority of one compound over another, this guide provides a foundational overview of their preclinical in vivo performance. Further research and development in this area, including the optimization of pharmacokinetic properties and long-term safety studies, will be crucial for the clinical translation of these novel cancer immunotherapies.
References
Comparative analysis of different E3 ligase binders with BMS-1166-N-piperidine-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different E3 ligase binders used in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the binder utilized in the PD-L1 degrading PROTAC containing the BMS-1166-N-piperidine-COOH moiety. We will objectively compare its performance with other well-established E3 ligase binders for Cereblon (CRBN) and Von Hippel-Lindau (VHL) and provide supporting experimental data and detailed methodologies.
Introduction to PROTACs and E3 Ligase Binders
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The choice of the E3 ligase binder is a critical component in PROTAC design, influencing the efficiency and selectivity of target degradation.
This guide focuses on the E3 ligase binder component of a PROTAC known as PROTAC PD-1/PD-L1 degrader-1 (HY-131183) , which incorporates the This compound moiety as the warhead for the target protein, PD-L1. This PROTAC has been shown to recruit the Cereblon (CRBN) E3 ligase to induce the degradation of PD-L1.
Comparative Data of E3 Ligase Binders
To provide a clear comparison, the following tables summarize key performance metrics for different E3 ligase binders and the PROTACs they are part of.
Table 1: Binding Affinity of E3 Ligase Binders
This table presents the dissociation constants (Kd) of various ligands to their respective E3 ligases, indicating the strength of the initial binary interaction. A lower Kd value signifies a higher binding affinity.
| E3 Ligase | Ligand | Binding Affinity (Kd) | Assay Method |
| CRBN | Thalidomide | ~250 nM | Not Specified |
| Lenalidomide | ~178 nM - 0.64 µM | Not Specified, ITC | |
| Pomalidomide | ~157 nM | Not Specified | |
| VHL | VH032 | 185 nM | Not Specified |
| VH101 | 44 nM | Not Specified |
Note: The binding affinity of the CRBN ligand component within PROTAC PD-1/PD-L1 degrader-1 (HY-131183) is not explicitly available in the public domain. However, it is based on a Cereblon E3 ligand, and its efficacy is demonstrated through the degradation of the target protein.
Table 2: Performance of PROTACs in Target Protein Degradation
This table compares the degradation efficiency of various PROTACs, focusing on their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). A lower DC50 indicates higher potency.
| Target Protein | PROTAC Name/Components | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| PD-L1 | PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | CRBN | 4T1 | 0.609 µM | Not specified |
| BRD4 | ARV-825 (OTX015 + Pomalidomide) | CRBN | Burkitt's Lymphoma | < 1 nM | >90% |
| BRD4 | PROTAC 34 (JQ1-based) | CRBN | MDA-MB-231 | 60 nM | >80% |
| BRD4 | MZ1 (JQ1 + VH032) | VHL | HeLa | ~26 nM | >90% |
| HDAC3 | PROTAC 22 (Benzamide-based) | VHL | HCT116 | 0.44 µM | 77% |
| KRAS G12C | CRBN-based PROTAC | CRBN | NCI-H358 | 0.03 µM | Not specified |
| KRAS G12C | VHL-based PROTAC | VHL | NCI-H358 | 0.1 µM | Not specified |
Signaling Pathways and Experimental Workflows
Visual representations of the key processes involved in PROTAC action and their analysis are provided below using Graphviz (DOT language).
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Protein Degradation Analysis
Caption: Western Blot workflow for analyzing protein degradation.
Experimental Workflow for Ternary Complex Formation Assay (NanoBRET)
Caption: NanoBRET assay workflow for ternary complex analysis.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Prepare the purified E3 ligase (e.g., CRBN-DDB1 complex) and the E3 ligase binder in identical, thoroughly degassed buffer to minimize buffer mismatch effects.
-
The typical concentration of the protein in the sample cell is 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution.
-
Measure the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for real-time monitoring of association and dissociation, providing kinetic (ka, kd) and affinity (Kd) data.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified E3 ligase onto a suitable sensor chip (e.g., CM5 chip) using amine coupling or other appropriate chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the E3 ligase binder (analyte) over the sensor surface at a constant flow rate.
-
Monitor the association of the binder in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the binder.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data (response units vs. time) to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
NanoBRET™ Ternary Complex Formation Assay
Principle: This live-cell assay measures the proximity-induced bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a HaloTag®-labeled E3 ligase (acceptor) upon the addition of a PROTAC.
Protocol:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.
-
Plate the transfected cells into a 96-well assay plate.
-
-
Compound Treatment:
-
Add serial dilutions of the PROTAC to the cells and incubate for a specified period (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® Live Cell Substrate (donor substrate) to the wells.
-
-
Signal Detection:
-
Measure the luminescence signal from the donor (e.g., at 460 nm) and the acceptor (e.g., at >610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Western Blot for Protein Degradation
Principle: Western blotting is used to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. It is a standard method to assess the extent of PROTAC-induced protein degradation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the PROTAC for a desired duration (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Conclusion
The selection of an appropriate E3 ligase binder is a critical step in the development of effective PROTAC degraders. While the PROTAC containing the this compound moiety demonstrates effective degradation of PD-L1 by recruiting CRBN, a direct comparison of its E3 ligase binding affinity with other well-characterized binders is limited by the availability of public data. However, by examining its degradation performance (DC50) alongside established CRBN and VHL-based PROTACs, researchers can gain valuable insights into its relative efficacy. The detailed experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of novel E3 ligase binders and PROTAC candidates.
References
Comparative Cross-Reactivity Analysis of BMS-1166-N-piperidine-COOH and Alternative PD-1/PD-L1 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of the small molecule PD-L1 inhibitor, BMS-1166, and its derivative, BMS-1166-N-piperidine-COOH, against alternative immunomodulatory compounds. The focus is on providing objective performance data and supporting experimental methodologies to inform preclinical and translational research decisions. This compound is a derivative of BMS-1166 used in the development of PROTAC (Proteolysis Targeting Chimera) degraders, designed to specifically eliminate the PD-L1 protein. Given that the core pharmacophore responsible for PD-L1 binding is retained, the cross-reactivity profile of the parent compound, BMS-1166, is presented here as a surrogate.
Executive Summary
BMS-1166 is a potent and highly selective small molecule inhibitor of the programmed cell death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1).[1][2] Its mechanism of action involves inducing the dimerization of PD-L1, thereby preventing its engagement with PD-1 and subsequent T-cell inactivation.[1] This guide compares the selectivity of BMS-1166 with other small molecule immune checkpoint inhibitors, highlighting its specificity for human PD-L1.
Performance Comparison
The following table summarizes the inhibitory activity of BMS-1166 and comparator molecules against the PD-1/PD-L1 interaction and other relevant immune checkpoint proteins.
| Compound | Target(s) | IC50 (nM) PD-1/PD-L1 Interaction | Other Reported Activities/Affinities |
| BMS-1166 | PD-L1 | 1.4 [1][2][3] | Highly specific for human PD-L1; does not bind to murine PD-L1.[3] No significant off-target activities have been reported in the public domain. |
| BMS-1001 | PD-L1 | Less potent than BMS-1166 | A structural analog of BMS-1166. |
| BMS-202 | PD-L1 | 18 | A structural analog of BMS-1166. |
| CA-170 | PD-L1, VISTA | Not conclusively determined for PD-L1 | Reported as a dual inhibitor of PD-L1 and VISTA.[4] However, some studies report no direct binding to PD-L1.[5][6] |
Experimental Methodologies
Detailed protocols for the key assays used to characterize the activity and selectivity of these inhibitors are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for PD-1/PD-L1 Interaction
This biochemical assay is a primary method for quantifying the inhibition of the PD-1/PD-L1 interaction by small molecules.
Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2) when they are in close proximity. Recombinant PD-1 and PD-L1 proteins are labeled with tags that are recognized by antibodies conjugated to the donor and acceptor fluorophores, respectively. When PD-1 and PD-L1 interact, the fluorophores are brought close together, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, anti-tag antibodies conjugated to Europium cryptate and d2, and the test compounds are prepared in an appropriate assay buffer.
-
Assay Plate Preparation: Test compounds are serially diluted and added to the wells of a low-volume 384-well plate.
-
Protein Incubation: A pre-mixed solution of tagged PD-1 and PD-L1 proteins is added to the wells containing the test compounds. The plate is incubated to allow for binding.
-
Detection: A solution containing the anti-tag donor and acceptor antibodies is added to the wells.
-
Signal Measurement: After a final incubation period, the fluorescence is read at two wavelengths (emission of the donor and acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
Experimental Workflow for HTRF Assay
Caption: Workflow for a typical HTRF-based PD-1/PD-L1 binding assay.
Cell-Based NFAT Reporter Assay for PD-1/PD-L1 Inhibition
This cellular assay measures the functional consequence of blocking the PD-1/PD-L1 interaction on T-cell activation.
Principle: Jurkat T-cells are engineered to express PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. When these reporter cells are co-cultured with antigen-presenting cells (APCs) expressing PD-L1 and a T-cell receptor (TCR) activator, the engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to low luciferase expression. An effective PD-L1 inhibitor will block this interaction, thereby restoring TCR signaling and resulting in a dose-dependent increase in luciferase activity.
Protocol:
-
Cell Culture: Maintain PD-1/NFAT-Luciferase Jurkat cells and PD-L1 expressing APCs in appropriate culture conditions.
-
Co-culture Setup: Seed the APCs in a 96-well plate. On the following day, add the Jurkat reporter cells to the wells.
-
Compound Treatment: Add serial dilutions of the test compounds to the co-culture.
-
Incubation: Incubate the plate for 6-24 hours to allow for T-cell activation.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the untreated control and determine the EC50 values.
Signaling Pathway in NFAT Reporter Assay
Caption: Signaling pathway in the cell-based NFAT reporter assay.
Cross-Reactivity Profile of BMS-1166
Cross-Reactivity Profile of Comparator: CA-170
In contrast to the specificity of BMS-1166, CA-170 has been described as a dual inhibitor, targeting both PD-L1 and V-domain Ig suppressor of T cell activation (VISTA).[4] This broader activity profile presents a different therapeutic hypothesis, where simultaneous modulation of two distinct immune checkpoint pathways may offer synergistic anti-tumor effects. However, it is important to note that some independent studies have questioned the direct binding of CA-170 to PD-L1, suggesting its mechanism of action may be more complex or that its primary target is VISTA.[5][6]
Conclusion
BMS-1166 and its derivative, this compound, represent a class of highly potent and selective small molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The available data supports a mechanism of action centered on the specific disruption of the human PD-L1 interaction with PD-1. In comparison, other small molecule inhibitors in development, such as CA-170, may exhibit a broader cross-reactivity profile, targeting multiple immune checkpoint molecules. The choice between a highly selective versus a multi-targeted inhibitor will depend on the specific therapeutic strategy and the desired immunological outcome. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these and other novel immune-oncology agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of BMS-1166-N-piperidine-COOH Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders offers a novel therapeutic modality with the potential to address previously "undruggable" targets. Among these, degraders based on the BMS-1166 scaffold, which targets the programmed death-ligand 1 (PD-L1), are of significant interest in immuno-oncology. This guide provides a comparative assessment of the selectivity of BMS-1166-N-piperidine-COOH-based PROTACs (Proteolysis Targeting Chimeras), presenting available experimental data and detailed protocols to aid in the evaluation of these compounds.
Introduction to BMS-1166-Based Degraders
BMS-1166 is a small molecule inhibitor of the PD-1/PD-L1 interaction. The "this compound" moiety serves as a PD-L1 targeting ligand in the design of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein (PD-L1), leading to its ubiquitination and subsequent degradation by the proteasome. The selectivity of these degraders is a critical parameter, as off-target degradation can lead to unintended cellular effects and toxicity.
This guide focuses on two prominent examples of BMS-1166-based PD-L1 degraders: PROTAC PD-1/PD-L1 degrader-1 (HY-131183, also reported as compound PA8) and BMS-37-C3 . We will compare their degradation efficiency and selectivity with other classes of PD-L1 degraders.
Quantitative Performance Data
The following tables summarize the available quantitative data for BMS-1166-based degraders and selected alternatives. It is important to note that direct comparison can be challenging due to variations in experimental conditions and cell lines used across different studies.
| Degrader Name | Target | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | Cell Line | Citation(s) |
| PROTAC PD-L1 degrader-1 (PA8) | PD-L1 | Pomalidomide (CRBN) | 0.609 | >50 | 4T1 | [1] |
| PROTAC PD-1/PD-L1 degrader-1 (p22) | PD-L1 | Pomalidomide (CRBN) | N/A | 21% at 1µM, 35% at 10µM | MDA-MB-231 | [2][3] |
| BMS-37-C3 | PD-L1 | Thalidomide (CRBN) | N/A | N/A | A375, B16-F10 | [4] |
N/A : Data not available in the reviewed literature.
| Alternative PD-L1 Degraders | Target | Mechanism/E3 Ligase | Performance Metrics | Citation(s) |
| Peptide-PROTACs (e.g., Peptide 2) | DHHC3 (indirectly PD-L1) | VHL | More efficient than direct PD-L1 targeting Peptide-PROTACs | [5] |
| Stapled Peptide-PROTAC | DHHC3 (indirectly PD-L1) | E3 ubiquitin pathway | DC50 = 0.054 µM in C33A cells | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the assessment of degrader selectivity.
Caption: Mechanism of PD-L1 degradation by BMS-1166-based PROTACs.
Caption: Experimental workflow for assessing degrader selectivity using proteomics.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the selectivity of protein degraders.
Protocol 1: Quantitative Western Blot for DC50 and Dmax Determination
This protocol is used to quantify the degradation of a target protein (e.g., PD-L1) in response to varying concentrations of a degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., 4T1, A375) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC degrader (e.g., 0.01 to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PD-L1 band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the degrader concentration and fit a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[7]
Protocol 2: Global Proteomic Analysis for Selectivity Profiling
This protocol provides an unbiased method to identify on-target and off-target effects of a degrader across the entire proteome.[8]
1. Sample Preparation:
-
Treat cells with the degrader at a concentration that gives significant on-target degradation (e.g., near the DC50 or Dmax) and a vehicle control for a defined period (e.g., 6-24 hours).
-
Harvest and lyse the cells as described in the Western Blot protocol.
-
Quantify the protein concentration.
2. Protein Digestion and Peptide Labeling:
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for the multiplexing of samples.
-
Combine the labeled peptide samples.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
4. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the isobaric tags.
-
Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the degrader-treated samples compared to the control. These are potential off-target substrates.
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Validation
This targeted approach can be used to confirm interactions between the degrader, E3 ligase, and potential off-target proteins identified from global proteomics.[9][10]
1. Immunoprecipitation:
-
Treat cells with the degrader or vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or a potential off-target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
2. Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads.
-
Perform in-solution or in-gel digestion of the eluted proteins with trypsin.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
4. Data Analysis:
-
Identify the proteins that co-immunoprecipitated with the bait protein.
-
Compare the protein profiles from the degrader-treated and control samples to identify proteins whose interaction with the bait is dependent on the presence of the degrader.
Conclusion
The assessment of selectivity is paramount in the development of safe and effective PROTAC degraders. This guide provides a framework for comparing this compound-based PD-L1 degraders and outlines the key experimental protocols required for a thorough evaluation. While current publicly available data on the global selectivity of these specific degraders is limited, the methodologies described herein provide a clear path for researchers to generate the necessary data to build a comprehensive understanding of their on- and off-target effects. As the field of targeted protein degradation continues to evolve, the rigorous and standardized application of these techniques will be essential for advancing promising new therapies into the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Guide to IP Immunoprecipitation: From Sample to Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Battle in Cancer Immunotherapy: BMS-1166-N-piperidine-COOH-Derived PROTACs Versus Monoclonal Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel small molecule-based PROTAC approach, utilizing BMS-1166-N-piperidine-COOH, against established monoclonal antibody therapies in the realm of PD-1/PD-L1 checkpoint blockade. This analysis is supported by a compilation of preclinical data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
The landscape of cancer immunotherapy has been revolutionized by agents that disrupt the interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1, a key immune checkpoint pathway hijacked by tumors to evade immune destruction. While monoclonal antibodies have been the mainstay of this therapeutic strategy, a new wave of small molecule inhibitors and targeted protein degraders is emerging, offering potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs.[][2]
This guide focuses on a derivative of the potent small molecule PD-1/PD-L1 inhibitor BMS-1166, namely this compound. This compound serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the PD-L1 protein.[3] We will benchmark this innovative approach against well-established anti-PD-1/PD-L1 monoclonal antibodies such as nivolumab, pembrolizumab, and atezolizumab.
Quantitative Performance Analysis
To facilitate a clear comparison, the following tables summarize the available quantitative data for BMS-1166, its derivatives, and key monoclonal antibodies across various preclinical assays.
Table 1: In Vitro Inhibition of PD-1/PD-L1 Interaction
| Compound/Antibody | Target | Assay Type | IC50/EC50 | Source |
| BMS-1166 | PD-L1 | HTRF Binding Assay | 1.4 nM | [4] |
| PD-L1 PROTAC (derived from a BMS compound) | PD-L1 Degradation | Cellular Assay | DC50 in nanomolar range | [3] |
| Nivolumab | PD-1 | T-Cell Activation Assay | 0.333 - 1.15 nM (EC50) | [5] |
| Pembrolizumab | PD-1 | T-Cell Activation Assay | 0.333 - 1.15 nM (EC50) | [5] |
| Atezolizumab | PD-L1 | T-Cell Activation Assay | 0.333 - 1.15 nM (EC50) | [5] |
| Durvalumab | PD-L1 | T-Cell Activation Assay | 0.333 - 1.15 nM (EC50) | [5] |
Table 2: In Vitro T-Cell Activation
| Compound/Antibody | Assay Type | Readout | Result | Source |
| BMS-1166 | Co-culture of PD-L1 expressing cells and PD-1/NFAT-luciferase Jurkat cells | Luciferase Activity | Dose-dependently restored T-cell activation | [5] |
| Nivolumab | Co-culture of PD-L1 expressing cells and PD-1/NFAT-luciferase Jurkat cells | Luciferase Activity | Restored T-cell activation | [5] |
| Pembrolizumab | Co-culture of PD-L1 expressing cells and PD-1/NFAT-luciferase Jurkat cells | Luciferase Activity | Restored T-cell activation | [5] |
| Atezolizumab | Co-culture of PD-L1 expressing cells and PD-1/NFAT-luciferase Jurkat cells | Luciferase Activity | Restored T-cell activation | [5] |
Table 3: In Vivo Antitumor Efficacy in MC38 Colon Cancer Model
| Treatment | Mouse Model | Dosing | Tumor Growth Inhibition | Source |
| PD-L1 PROTAC (derived from a BMS compound) | Syngeneic C57BL/6 | Intraperitoneal | Significant tumor growth inhibition | [3] |
| Nivolumab | Humanized C57BL/6 (hPD-1/hPD-L1) | 100 µ g/animal | 84% on Day 17 | [6][7] |
| Pembrolizumab | Humanized C57BL/6 (hPD-1/hPD-L1) | 100 µ g/animal | 94% on Day 17 | [6][7] |
| Atezolizumab | Humanized C57BL/6 (hPD-1/hPD-L1) | 1 mg/animal | 58% on Day 17 | [6][7] |
Note: The in vivo data for the PD-L1 PROTAC and the monoclonal antibodies were obtained from separate studies with different mouse models (syngeneic vs. humanized). Therefore, a direct comparison of the tumor growth inhibition percentages should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
Caption: General experimental workflow for immunotherapy evaluation.
Detailed Experimental Protocols
A comprehensive understanding of the data requires insight into the methodologies used for its generation. Below are detailed protocols for the key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is designed to quantify the binding between PD-1 and PD-L1 and to determine the inhibitory activity of test compounds.
-
Materials:
-
Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag)
-
Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag)
-
Europium cryptate-labeled anti-Fc antibody (donor fluorophore)
-
d2-labeled anti-His antibody (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
Test compounds (e.g., BMS-1166) and control antibodies
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 2 µL of the compound dilutions into the assay plate.
-
Add 4 µL of a solution containing the tagged PD-1 and PD-L1 proteins to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 4 µL of a solution containing the donor and acceptor antibodies.
-
Incubate for 3 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the IC50 values of the inhibitors.
-
Cell-Based T-Cell Activation Assay
This assay measures the ability of a compound or antibody to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.
-
Cell Lines:
-
Effector cells: Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter.
-
Target cells: A cancer cell line (e.g., CHO-K1) engineered to express human PD-L1.
-
-
Materials:
-
Complete cell culture medium
-
96-well white, clear-bottom cell culture plates
-
Test compounds and control antibodies
-
Luciferase substrate
-
Luminometer
-
-
Procedure:
-
Seed the target cells in the 96-well plate and allow them to adhere overnight.
-
The next day, add the effector cells to the wells containing the target cells.
-
Immediately add serial dilutions of the test compounds or control antibodies to the co-culture.
-
Include appropriate controls (e.g., co-culture without inhibitor, effector cells only).
-
Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.
-
After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
An increase in luciferase activity indicates a restoration of T-cell activation.
-
In Vivo Mouse Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of immunotherapies in a syngeneic or humanized mouse model.
-
Animal Model:
-
Syngeneic models (e.g., C57BL/6 mice) for compounds active against murine PD-L1.
-
Humanized models (e.g., C57BL/6 mice with human PD-1 and PD-L1 knock-in) for human-specific therapeutics.
-
-
Tumor Cell Line:
-
MC38 colon adenocarcinoma cells (syngeneic) or MC38 cells engineered to express human PD-L1 (for humanized models).
-
-
Procedure:
-
Subcutaneously implant a defined number of tumor cells (e.g., 5 x 10^5) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., PD-L1 PROTAC via intraperitoneal injection) or monoclonal antibody (e.g., via intravenous injection) according to the desired dosing schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate tumor growth inhibition as a percentage of the control group's tumor volume.
-
Concluding Remarks
The emergence of small molecule inhibitors and PROTACs targeting the PD-1/PD-L1 pathway, exemplified by derivatives of BMS-1166, presents a compelling alternative to traditional monoclonal antibody therapies. Preclinical data suggests that these novel modalities can achieve potent in vitro inhibition and T-cell activation, with promising in vivo antitumor efficacy.
While direct head-to-head in vivo comparisons with approved antibodies are still limited, the available data indicates that small molecule-based approaches are a highly promising avenue of research. Their potential for oral administration and improved tumor penetration could address some of the limitations of current antibody-based immunotherapies. Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and safety of these different therapeutic strategies. This guide provides a foundational framework for researchers to navigate this evolving and exciting field of cancer immunotherapy.
References
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo degradation of programmed cell death ligand 1 (PD-L1) by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. southernresearch.org [southernresearch.org]
- 7. researchgate.net [researchgate.net]
Revolutionizing Cancer Immunotherapy: A Comparative Analysis of a Novel PROTAC Utilizing BMS-1166-N-piperidine-COOH for Targeted PD-L1 Degradation
For researchers, scientists, and drug development professionals at the forefront of oncology, the targeted degradation of Programmed Death-Ligand 1 (PD-L1) represents a promising frontier in cancer immunotherapy. This guide provides a comprehensive comparison of a novel Proteolysis Targeting Chimera (PROTAC) synthesized using BMS-1166-N-piperidine-COOH, with existing small molecule inhibitors and other degradation strategies. This analysis is supported by experimental data and detailed protocols to ensure the reproducibility of key findings.
The PD-1/PD-L1 immune checkpoint plays a critical role in tumor immune evasion. By binding to the PD-1 receptor on activated T cells, PD-L1, which is often overexpressed on tumor cells, triggers an inhibitory signal that dampens the anti-tumor immune response. While monoclonal antibodies that block this interaction have shown significant clinical success, they are not without limitations. Small molecule inhibitors and, more recently, PROTACs, offer alternative therapeutic modalities with the potential for oral bioavailability and distinct pharmacological profiles.
BMS-1166 is a potent small molecule inhibitor that disrupts the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM.[1] It functions by inducing the dimerization of PD-L1 and has also been shown to interfere with PD-L1 glycosylation, leading to its retention in the endoplasmic reticulum. The derivative, this compound, serves as a crucial building block for the synthesis of PROTACs, which are designed to not just inhibit, but actively degrade the PD-L1 protein.
Mechanism of Action: From Inhibition to Degradation
A novel PROTAC, designated as P22 in a key study by Cheng et al. (2020), was synthesized using a derivative of BMS-1166.[1][2] This bifunctional molecule links the PD-L1-binding moiety to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination of PD-L1, marking it for degradation by the proteasome. This shifts the therapeutic paradigm from simple blockade to the complete removal of the target protein.
Comparative Performance Analysis
The efficacy of the BMS-1166-derived PROTAC P22 has been evaluated against its parent compound class and in the context of its ability to induce PD-L1 degradation.
| Compound/Strategy | Target | Mechanism of Action | IC50 (PD-1/PD-L1 Interaction) | DC50 (PD-L1 Degradation) | Key Findings & References |
| BMS-1166 | PD-L1 | Inhibition of PD-1/PD-L1 interaction, induction of PD-L1 dimerization, interference with PD-L1 glycosylation. | 1.4 nM | N/A | Potent small molecule inhibitor.[1] |
| PROTAC P22 | PD-L1 | Inhibition of PD-1/PD-L1 interaction and targeted degradation of PD-L1. | 39.2 nM | Moderate degradation observed | Demonstrates dual-action capability.[2] |
| Other Small Molecule Inhibitors (e.g., BMS-8) | PD-L1 | Inhibition of PD-1/PD-L1 interaction. | 7.789 µM (IC50 for degradation in one study) | N/A | Used as a comparator in some PROTAC studies.[3][4] |
| Stapled Peptide PROTAC | PD-L1 | Targeted degradation of PD-L1. | N/A | 0.054 µM (in C33A cells) | Shows potent degradation activity.[3][4] |
| PROTAC PD-L1 degrader-1 | PD-L1 | Targeted degradation of PD-L1. | N/A | 0.609 µM (in 4T1 cells) | Demonstrates in vitro degradation.[5] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for PD-1/PD-L1 Interaction
This assay is used to quantify the inhibitory effect of compounds on the PD-1/PD-L1 interaction.
Protocol:
-
Plate Preparation: Use a low-volume 384-well plate suitable for HTRF assays.
-
Reagent Addition:
-
Add 2 µL of His-tagged recombinant human PD-L1 protein to each well.
-
Add 2 µL of the test compound (e.g., P22, BMS-1166) at various concentrations. Include a DMSO vehicle control.
-
Add 2 µL of biotinylated recombinant human PD-1 protein.
-
Add 2 µL of anti-His-d2 acceptor.
-
Add 2 µL of Streptavidin-XL665 donor.
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Signal Detection: Read the HTRF signal on a compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the signals (665nm/620nm) and plot against the compound concentration to determine the IC50 value.
Western Blot for PD-L1 Degradation
This method is used to visualize and quantify the reduction in PD-L1 protein levels following treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells known to express PD-L1 (e.g., MDA-MB-231, 4T1) and allow them to adhere overnight.
-
Treat the cells with the PROTAC (e.g., P22) at various concentrations and for different time points. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the extent of PD-L1 degradation relative to the loading control. Calculate the DC50 (the concentration at which 50% of the protein is degraded).[6]
Reproducibility and Experimental Considerations
The reproducibility of experiments involving small molecule inhibitors and PROTACs is crucial for validating their therapeutic potential. Several factors can influence the outcome of these assays:
-
Compound Stability and Solubility: Ensure that the compounds are fully dissolved and stable in the assay medium. Poor solubility can lead to inaccurate concentration-response curves.
-
Cell Line Variability: The expression levels of PD-L1 and components of the ubiquitin-proteasome system can vary between cell lines, affecting the efficacy of PROTACs. It is advisable to test compounds in multiple cell lines.
-
Assay Conditions: Minor variations in incubation times, reagent concentrations, and cell densities can impact the results. Strict adherence to standardized protocols is essential.
-
Off-Target Effects: At higher concentrations, small molecules may exhibit off-target effects. It is important to perform dose-response studies and, if possible, use structural analogs as negative controls.
-
PROTAC-Specific Challenges: The "hook effect," where the degradation efficiency decreases at very high concentrations due to the formation of non-productive binary complexes, should be considered when designing dose-response experiments for PROTACs.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
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